Product packaging for Synephrine hydrochloride(Cat. No.:CAS No. 5985-28-4)

Synephrine hydrochloride

Cat. No.: B1682850
CAS No.: 5985-28-4
M. Wt: 203.66 g/mol
InChI Key: COTCEGYSNTWJQV-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Synephrine (B1677852) Hydrochloride Research

The study of synephrine is intertwined with the history of adrenergic pharmacology due to its structural similarity to endogenous catecholamines like epinephrine (B1671497) and norepinephrine (B1679862). wikipedia.org Initially, research did not always differentiate between the various isomers of synephrine, leading to a generalized understanding of its effects. However, as analytical techniques became more sophisticated, the distinct properties of p-synephrine, the naturally occurring isomer, and its synthetic counterpart, m-synephrine (phenylephrine), became a key area of investigation. rivendell.eu Early research often focused on its sympathomimetic properties, given its use in traditional Chinese medicine in the form of Zhi Shi (immature bitter orange). wikipedia.org The evolution of research has seen a shift from general pharmacological screening to detailed mechanistic studies at the molecular level, including receptor binding assays and investigation of its metabolic and anti-cancer effects. nih.govmdpi.com

Natural Occurrence and Biosynthesis of Synephrine Isomers

The primary natural source of synephrine is the bitter orange (Citrus aurantium), where it is found predominantly as the p-synephrine isomer. semanticscholar.orgacs.org It is also present in other Citrus species. acs.org The concentration of p-synephrine is highest in the unripe fruit and decreases as the fruit matures. acs.org

The biosynthesis of p-synephrine in plants follows a pathway starting from the amino acid L-tyrosine. Through a series of enzymatic reactions including decarboxylation, N-methylation, and β-hydroxylation, L-tyrosine is converted to p-synephrine. wikipedia.orgnih.gov Key enzymes in this pathway include tyrosine decarboxylase, tyramine (B21549) N-methyltransferase, and N-methyl-tyramine-β-hydroxylase. wikipedia.org In animals, a different biosynthetic route is proposed, which involves the conversion of tyramine to octopamine (B1677172), followed by its conversion to synephrine. wikipedia.org

While p-synephrine is the naturally occurring isomer, m-synephrine and o-synephrine are generally considered to be products of chemical synthesis. mdpi.com There is little evidence of their natural occurrence. mdpi.com

Table 1: Natural Occurrence and Biosynthesis of Synephrine

FeatureDescription
Primary Natural Source Citrus aurantium (Bitter Orange)
Predominant Natural Isomer p-synephrine
Plant Biosynthesis Precursor L-tyrosine
Key Plant Biosynthesis Enzymes Tyrosine decarboxylase, Tyramine N-methyltransferase, N-methyl-tyramine-β-hydroxylase
Animal Biosynthesis Intermediate Octopamine

Structural Analogs and Their Comparative Pharmacological Significance

Synephrine's pharmacological activity is best understood in comparison to its structural analogs, particularly its own isomers and other adrenergic compounds like ephedrine (B3423809) and octopamine. The position of the hydroxyl group on the phenyl ring and the stereochemistry of the molecule are critical determinants of its receptor binding affinity and physiological effects. nih.govmdpi.com

p-Synephrine vs. m-Synephrine (Phenylephrine): These two isomers exhibit markedly different pharmacological profiles. m-Synephrine is a potent agonist of α1-adrenergic receptors and is used as a vasopressor and nasal decongestant. mdpi.comnih.gov In contrast, p-synephrine has a much lower affinity for α- and β-adrenergic receptors, contributing to its different physiological effects. rivendell.eumdpi.com

o-Synephrine: This isomer is less studied and is not believed to have significant pharmacological effects in humans. mdpi.comnih.gov

Ephedrine: While structurally similar, ephedrine lacks the hydroxyl group on the phenyl ring that synephrine possesses, which alters its interaction with adrenergic receptors and results in different pharmacological actions. wikipedia.org

Octopamine: As the N-demethylated analog of p-synephrine, octopamine also interacts with adrenergic receptors, but with its own distinct affinity profile. nih.gov

The differential binding of these compounds to adrenergic receptors is a key factor in their varying physiological effects.

Table 2: Comparative Adrenergic Receptor Binding Affinity of Synephrine Isomers and Analogs

CompoundReceptorRelative Potency/Affinity
p-Synephrine α-1 AdrenergicLow affinity. rivendell.eu
α-2 AdrenergicLow affinity. rivendell.eu
β-1 AdrenergicVery low affinity. mdpi.com
β-2 AdrenergicVery low affinity. mdpi.com
β-3 AdrenergicAgonist activity, linked to thermogenesis and lipolysis. rivendell.eu
m-Synephrine (Phenylephrine) α-1 AdrenergicPotent agonist. nih.gov
α-2 AdrenergicLower affinity than α-1. rivendell.eu
β-1 AdrenergicSignificant activity. mdpi.com
β-2 AdrenergicSignificant activity. mdpi.com
Norepinephrine α-1 AdrenergicHigh affinity (used as a reference). rivendell.eu
α-2 AdrenergicHigh affinity (used as a reference). rivendell.eu
Octopamine Adrenergic ReceptorsBinds with its own distinct profile, generally with low affinity. nih.gov

Current Research Landscape and Emerging Academic Questions

The contemporary research landscape for synephrine hydrochloride is vibrant, with several key areas of investigation. One of the most prominent is its potential role in metabolic regulation. Studies have explored its ability to increase resting metabolic rate and fat oxidation, effects attributed to its agonist activity at β3-adrenergic receptors. mdpi.comnih.gov

Another significant area of emerging research is the anti-cancer potential of synephrine. In vitro and in vivo studies have shown that this compound can inhibit the proliferation and migration of certain cancer cells, such as esophageal squamous cell carcinoma, by modulating signaling pathways like AKT and ERK. mdpi.comnih.gov

Emerging academic questions are driving the future of synephrine research:

Long-term Effects: While short-term studies have been conducted, the long-term physiological effects of p-synephrine supplementation are not yet fully understood. nih.gov

Synergistic and Antagonistic Interactions: How synephrine interacts with other compounds, such as caffeine (B1668208), is an area of active investigation to understand its effects in complex formulations.

Therapeutic Potential of Derivatives: Researchers are exploring the potential of synephrine as a template for synthesizing new therapeutic agents, such as selective glucocorticoid receptor agonists (SEGRAs), which could offer novel treatment strategies for inflammatory diseases and cancer. mdpi.com

Detailed Mechanistic Insights: Further elucidation of the precise molecular targets and downstream signaling pathways affected by synephrine in various cell types remains a key research goal.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14ClNO2 B1682850 Synephrine hydrochloride CAS No. 5985-28-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[1-hydroxy-2-(methylamino)ethyl]phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H13NO2.ClH/c1-10-6-9(12)7-2-4-8(11)5-3-7;/h2-5,9-12H,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COTCEGYSNTWJQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C1=CC=C(C=C1)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70975251
Record name 4-[1-Hydroxy-2-(methylamino)ethyl]phenol--hydrogen chloride (1/1)
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Molecular Weight

203.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5985-28-4
Record name Synephrine hydrochloride
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Record name 4-[1-Hydroxy-2-(methylamino)ethyl]phenol--hydrogen chloride (1/1)
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Record name 4-hydroxy-α-[(methylamino)methyl]benzyl alcohol hydrochloride
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Record name OXEDRINE HYDROCHLORIDE
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Pharmacological Actions and Molecular Mechanisms of Synephrine Hydrochloride

Adrenergic Receptor System Interactions

Synephrine (B1677852) is an adrenergic agonist, meaning it stimulates adrenergic receptors. rivm.nl However, its affinity and activity vary significantly across different receptor subtypes. mdpi.com Generally, p-synephrine, the isomer predominantly found in nature, exhibits a lower binding affinity for α-1, α-2, β-1, and β-2 adrenergic receptors compared to m-synephrine (phenylephrine). researchgate.netmdpi.com

Synephrine's interaction with alpha-adrenergic receptors is complex, demonstrating both agonistic and antagonistic properties depending on the specific subtype.

Research has shown that p-synephrine acts as a partial agonist at the human α1A-adrenergic receptor. researchgate.netnih.govthieme-connect.comnih.gov In functional studies using human embryonic kidney (HEK293) cells expressing the α1A-AR, synephrine produced a maximal response at a concentration of 100 microM, which was 55.3% of the maximum response elicited by L-phenylephrine. researchgate.netnih.gov This indicates that while synephrine can activate the α1A-AR, it does so with lower efficacy than a full agonist like L-phenylephrine. The binding of agonists like epinephrine (B1671497) and its monohydroxyl counterparts, phenylephrine (B352888) and synephrine, to the α1a-AR involves hydrogen bonding with serine residues in the fifth transmembrane segment. nih.gov

In contrast to its partial agonism at α1A-receptors, synephrine exhibits antagonistic effects on α2B and α2C-adrenergic receptors. nih.gov Studies on Chinese hamster ovary (CHO) cell lines have demonstrated this antagonistic activity. nih.gov Further research suggests that p-synephrine may act as an antagonist of presynaptic α2A and α2C-adrenergic receptors located in nerve terminals. researchgate.netnih.govrivendell.eu This antagonism would not be expected to cause significant vasoconstriction. nih.gov Functional studies on α2A- and α2C-AR subtypes indicated that synephrine did not act as an agonist. nih.gov

The stereochemistry of synephrine plays a crucial role in its receptor binding affinity. The naturally occurring l- or [R-(-)]-enantiomer of p-synephrine is considered to have approximately twice the pharmacological activity of the synthetic racemic mixture because the d- or [S-(+)]-form shows little to no binding to adrenergic receptors. researchgate.net

Studies comparing the binding affinities of synephrine isomers at α-adrenergic receptors have revealed distinct differences. The (-)-forms of synephrine are generally more active than the (+)-forms. nih.gov For both α1- and α2-binding sites, the rank order of affinity for the (-)-forms is norepinephrine (B1679862) > m-synephrine > p-synephrine. nih.gov Specifically at α1-adrenoceptors in rat aorta, l-synephrine was found to be significantly more potent than d-synephrine. wikipedia.org

Table 1: Binding Affinities (pKi) of Synephrine and Other Compounds at Human α-Adrenergic Receptor Subtypes

Compoundα1A-AR (pKi)α2A-AR (pKi)α2C-AR (pKi)
Synephrine4.114.444.61

Data from Ma et al. as cited in wikipedia.org

Synephrine also interacts with beta-adrenergic receptors, with a notable selectivity for the β3 subtype.

Several studies indicate that p-synephrine acts as a β3-adrenergic receptor agonist. rivm.nlnih.govrivendell.eu This interaction is significant because the activation of β3-adrenoceptors is linked to increased lipolysis and metabolic rate. rivm.nlnih.gov The mechanism is thought to involve the stimulation of the adenyl cyclase/cAMP/protein kinase A signaling cascade, which in turn leads to the production of nitric oxide (NO) and mediates lipolysis in adipocytes. nih.gov Unlike the activation of β1 and β2 receptors, which can increase heart rate and blood pressure, the stimulation of β3-adrenoceptors does not typically influence these cardiovascular parameters. tandfonline.com Evidence suggests that the activation of cardiovascular β3-adrenoceptors may even have a cardioprotective effect by antagonizing the effects of β1 and β2 adrenoceptor overstimulation. nih.gov

Beta-Adrenergic Receptor Subtype Engagement by Synephrine

Comparative Low Affinity for Beta-1 and Beta-2 Adrenergic Receptors

Synephrine, particularly the p-synephrine isomer, demonstrates a markedly low binding affinity for beta-1 (β1) and beta-2 (β2) adrenergic receptors when compared to other sympathomimetic amines like norepinephrine. nih.govnih.gov Research indicates that p-synephrine's potency at β1 and β2-adrenoreceptors is exceptionally weak.

Studies comparing the receptor binding activities of various compounds in guinea pig atria and trachea revealed that p-synephrine was approximately 40,000-fold less potent than norepinephrine at these receptors. nih.govresearchgate.net This significantly lower affinity for β1 and β2 receptors, which are primarily associated with increases in heart rate and bronchodilation, provides a molecular basis for the observed differences in pharmacological effects between p-synephrine and other adrenergic agonists like m-synephrine or ephedrine (B3423809). nih.govnih.gov Similarly, the binding of p-synephrine to α-1 and α-2 adrenergic receptors is about 1,000-fold less than that of norepinephrine. nih.govsemanticscholar.org This poor affinity for α-, β1-, and β2-adrenoreceptors underpins its limited impact on heart rate and blood pressure. nih.govnih.govsemanticscholar.org

Isomer-Specific Beta-Adrenergic Receptor Profile

The different isomers of synephrine exhibit distinct profiles in their interaction with beta-adrenergic receptors. The position of the hydroxyl group on the benzene (B151609) ring and the stereochemistry of the molecule are critical determinants of its pharmacological activity. nih.govmdpi.com

p-Synephrine: This isomer acts predominantly through the β3-adrenergic receptor. nih.govrivm.nl Activation of β3-adrenoceptors is linked to metabolic processes such as lipolysis and thermogenesis. nih.govrivm.nl Its affinity for β1 and β2 receptors is negligible, contributing to its different physiological profile compared to other isomers. nih.govrivm.nl

m-Synephrine (Phenylephrine): In contrast to p-synephrine, m-synephrine is a potent agonist at α1-adrenoceptors and also acts on β1 and β2 adrenoceptors. rivm.nlmdpi.comresearchgate.net This interaction with β1 and β2 receptors is responsible for its well-documented cardiovascular effects, such as increased heart rate and blood pressure. rivm.nl

Enantiomeric Forms: Synephrine is an optically active compound with R- and S-isomers (enantiomers) that show different pharmacological activities. nih.govmdpi.com Naturally occurring p-synephrine is primarily the R-(−)-enantiomer. researchgate.net Receptor binding studies indicate that the S-(+)-form of p-synephrine has little to no binding affinity for adrenergic receptors, whereas the R-form is the more potent agonist in relation to vascular α-, β1-, and β2-AR. nih.govresearchgate.net Synthetic p-synephrine is a racemic mixture of both enantiomers and is believed to have about half the pharmacological activity of the natural form. nih.govmdpi.comresearchgate.net

Overview of Synephrine's Adrenergic Agonist Capacity across Isomers

The adrenergic agonist capacity of synephrine varies significantly among its structural isomers (ortho-, meta-, and para-) and its stereoisomers (R- and S-enantiomers). nih.govrivm.nlmdpi.com These structural differences lead to distinct receptor binding characteristics and, consequently, different pharmacological effects. nih.govmdpi.com

m-Synephrine , also known as phenylephrine, is the most potent adrenergic agonist among the synephrine isomers, particularly at α1-adrenoceptors. nih.govmdpi.commdpi.comresearchgate.net Its activity also extends to β1 and β2 receptors, leading to significant cardiovascular effects. rivm.nl

p-Synephrine is a much weaker adrenergic agonist than m-synephrine. rivm.nl Its primary action is on β3-adrenoceptors, with very low affinity for α, β1, and β2 receptors. nih.govrivm.nl This specificity accounts for its role in metabolic regulation without the pronounced cardiovascular effects associated with m-synephrine. nih.gov

o-Synephrine is not typically found in dietary supplements, and no pharmacological effects in humans have been identified for this isomer. nih.govmdpi.com

Stereoisomers: The R-enantiomer of p-synephrine is a more potent agonist at vascular adrenergic receptors than the S-enantiomer, which exhibits little to no binding affinity. nih.govresearchgate.net

The following table summarizes the adrenergic receptor activity across different synephrine isomers.

Isomer/EnantiomerPrimary Adrenergic Receptor TargetsRelative Agonist Potency
m-Synephrine α1, β1, β2High
p-Synephrine β3Low
o-Synephrine N/ANone Identified
R-(−)-p-Synephrine β3 (and weakly at α, β1, β2)More Potent Enantiomer
S-(+)-p-Synephrine NoneLittle to None

Non-Adrenergic Receptor Ligand Binding and Signaling

Beyond its interaction with adrenergic receptors, synephrine also engages with other receptor systems, including serotonergic receptors, trace amine-associated receptors, and neuromedin U2 receptors. nih.gov

Serotonergic Receptor Interactions (e.g., 5-HT1D, 5-HT2A, 5-HT6)

Research indicates that synephrine has a weak affinity for certain serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptors. nih.govwikipedia.org Specifically, interactions have been noted with the 5-HT1D, 5-HT2A, and 5-HT6 receptor subtypes. nih.govresearchgate.net

Trace Amine-Associated Receptor 1 (TAAR1) Engagement

Synephrine is classified as a trace amine and has been shown to interact with the Trace Amine-Associated Receptor 1 (TAAR1). nih.govnih.govwikipedia.orgfrontiersin.org TAAR1 is a G protein-coupled receptor that responds to endogenous trace amines and is involved in the modulation of monoaminergic systems. frontiersin.orgresearchgate.net

The engagement of synephrine with TAAR1 is a component of its complex pharmacology, although the functional consequences are still being fully elucidated. nih.govwikipedia.org While some studies list TAAR1 as a target for p-synephrine, others suggest that the contractile responses induced by synephrine in certain tissues, like the porcine renal artery, are not mediated by TAAR1. nih.govkarger.com Research on the specific effects of p-synephrine on TAAR1 is limited, with some results indicating it may affect other TAAR subtypes. researchgate.net TAAR1 itself is a regulator of dopamine (B1211576) and serotonin systems and is implicated in mood, cognitive processes, and reward pathways. researchgate.netwellcomeopenresearch.org

Neuromedin U2 Receptor (NMU2R) Activation and its Role in Homeostasis

A significant finding in the pharmacology of p-synephrine is its identification as a highly potent and selective agonist for the Neuromedin U2 Receptor (NMU2R). semanticscholar.orgjst.go.jpnih.gov NMU2R is predominantly expressed in hypothalamic regions of the brain and plays a crucial role in the regulation of several key physiological functions, including energy balance, food intake, stress responses, and nociception. nih.govjst.go.jpnih.govresearchgate.net

The activation of NMU2R by p-synephrine provides a distinct, non-adrenergic mechanism for its effects on energy homeostasis. semanticscholar.orgnih.govresearchgate.net In vitro experiments using a high-throughput screening model with cells stably expressing NMU2R confirmed this interaction. jst.go.jpnih.gov These studies determined specific efficacy and potency values for p-synephrine at the NMU2R, with an EC50 (half-maximal effective concentration) of 6.604 µmol/L. nih.govresearchgate.net This interaction suggests that p-synephrine's influence on body weight and energy balance may be mediated, at least in part, through direct activation of NMU2R in the central nervous system. semanticscholar.orgjst.go.jpresearchgate.net

The following table presents the key non-adrenergic receptor interactions of p-synephrine.

ReceptorType of InteractionReported Effects/RoleEfficacy/Potency Data
5-HT1D/5-HT2A Weak Agonist/InteractionContributes to vasoconstrictionN/A
TAAR1 Agonist/InteractionModulates monoaminergic systems; role in synephrine's effects is complex and debatedN/A
NMU2R Potent and Selective AgonistRegulates energy homeostasis, food intake, and stress responseEC50: 6.604 µmol/L

Intracellular Signal Transduction Cascades

Synephrine hydrochloride's pharmacological effects are mediated through its interaction with several intracellular signaling pathways. These pathways are crucial for regulating cellular processes such as proliferation, inflammation, and metabolism.

Regulation of Akt/ERK Signaling Pathway

The Akt (Protein Kinase B) and ERK (Extracellular Signal-Regulated Kinase) signaling pathways are central to cell survival, proliferation, and migration. This compound has been shown to modulate these pathways, particularly in the context of cancer. In esophageal squamous cell carcinoma (ESCC) cells, this compound treatment leads to a dose-dependent reduction in the phosphorylation of both Akt and ERK. nih.govnih.gov This inactivation of the Akt and ERK pathways is associated with the downregulation of galectin-3, a protein that plays a significant role in cell survival and malignancy. excli.denih.govnih.gov

Research has demonstrated that this compound can suppress the proliferation, colony formation, migration, and invasion of ESCC cells. excli.denih.gov Furthermore, in vivo studies using nude mice with ESCC xenografts have shown a significant antitumor effect of synephrine. excli.denih.gov These findings highlight the potential of synephrine as an agent that targets the Akt and ERK signaling pathways for therapeutic intervention. nih.govnih.gov

Cell LineEffect of this compoundKey Findings
Esophageal Squamous Cell Carcinoma (ESCC)Inhibition of proliferation, migration, and invasion.Downregulates galectin-3, leading to the inactivation of Akt and ERK pathways. excli.denih.govnih.gov
Caco-2Activation of Akt and ERK signaling.Upregulates the expression of genes associated with proliferation. excli.denih.gov
Lung Cancer Cells (H460)Reduction in cell viability.Decreases mRNA and protein levels of PI3K, AKT, and mTOR, inducing apoptosis. nih.govexcli.de

Inhibition of NF-κB and MAPK Pathways

The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are critical mediators of the inflammatory response. This compound has demonstrated anti-inflammatory effects by inhibiting these pathways. nih.govexcli.de In various models, p-synephrine has been shown to suppress the activation of NF-κB and the phosphorylation of MAPK. nih.govexcli.deresearchgate.net

For instance, in a mouse model of alloxan-induced diabetes, p-synephrine administration reduced renal inflammation by downregulating the gene expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. nih.gov This effect was linked to the suppression of NF-κB activation and MAPK phosphorylation. nih.gov Similarly, in a lipopolysaccharide (LPS)-induced acute lung injury model, p-synephrine inhibited NF-κB phosphorylation and reduced the production of pro-inflammatory cytokines. excli.de Studies on RAW264.7 macrophage cells also revealed that p-synephrine inhibits the p38 MAPK and NF-κB pathways. excli.deexcli.de

Modulation of PI3K/AKT/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. nih.govnih.gov Synephrine has been found to modulate this pathway, particularly in cancer cells. In human lung cancer cells (H460), synephrine treatment resulted in a significant decrease in the mRNA and protein levels of PI3K, Akt, and mTOR. nih.govmdpi.com This downregulation was associated with an increase in the expression of pro-apoptotic proteins like Bax and p53, ultimately leading to a reduction in cancer cell viability. nih.govexcli.de The modulation of the PI3K/Akt/mTOR pathway by synephrine suggests its potential as an anti-cancer agent through the induction of apoptosis. nih.gov

Impact on STAT6 Signaling Pathway

The Signal Transducer and Activator of Transcription 6 (STAT6) signaling pathway is essential for mediating the effects of interleukin-4 (IL-4), a key cytokine in allergic inflammation. nih.gov Synephrine has been shown to specifically inhibit IL-4-induced eotaxin-1 expression by suppressing the phosphorylation of STAT6. nih.govnih.gov Eotaxin-1 is a potent chemoattractant for eosinophils, which are major contributors to allergic inflammatory responses. nih.govnih.gov

Research has demonstrated that synephrine's inhibitory effect on eotaxin-1 is specific to the IL-4 signaling pathway, as it does not affect TNF-α-induced eotaxin-1 expression. excli.denih.gov By inhibiting STAT6 phosphorylation, synephrine effectively reduces eosinophil recruitment, highlighting its potential therapeutic role in managing allergic diseases. nih.govnih.gov

Glycogen (B147801) Synthase Kinase 3 Beta (GSK3β) Activity Modulation

Glycogen Synthase Kinase 3 Beta (GSK3β) is a multifaceted protein kinase involved in a variety of cellular processes, including adipogenesis. p-Synephrine has been found to modulate GSK3β activity through the Akt signaling pathway. semanticscholar.orgnih.gov In 3T3-L1 adipocytes, p-synephrine treatment leads to the activation of Akt, which in turn phosphorylates and inactivates GSK3β. semanticscholar.orgnih.gov

This inactivation of GSK3β by p-synephrine contributes to its anti-adipogenic effects. nih.gov Specifically, the activation of the Akt/GSK3β pathway by p-synephrine leads to a reduced expression of key adipogenic transcription factors, CCAAT-enhancer-binding protein α (C/EBPα) and peroxisome proliferator-activated receptor γ (PPARγ). semanticscholar.orgnih.govmdpi.com

Involvement of Cyclic AMP (cAMP) and Calcium (Ca2+) Dependent Mechanisms

Cyclic Adenosine (B11128) Monophosphate (cAMP) is a ubiquitous second messenger that plays a critical role in numerous biological processes, including signal transduction. google.comwikipedia.org Synephrine has been shown to stimulate cAMP production in certain cellular contexts. chemfaces.com In isolated perfused rat liver, p-synephrine was found to stimulate cAMP overflow. chemfaces.com This increase in cAMP is often associated with the activation of protein kinase A (PKA), which can then phosphorylate various downstream targets. wikipedia.org

Furthermore, the effects of p-synephrine have been shown to be dependent on calcium (Ca2+). chemfaces.com In the same rat liver model, the hemodynamic and metabolic effects of p-synephrine were found to be Ca2+-dependent. chemfaces.com p-Synephrine stimulated the initial release of Ca2+ from intracellular stores. chemfaces.com The interplay between cAMP and Ca2+ signaling is a complex mechanism through which synephrine can exert its physiological effects. nih.govnih.gov

Enzymatic Activity Modulation by this compound

This compound demonstrates a significant capacity to modulate the activity of various key enzymes involved in metabolic and neurological pathways. Its interaction with these enzymes underpins several of its pharmacological effects, particularly concerning carbohydrate metabolism and cholinergic signaling.

Hepatic Glycogenolysis and Related Enzyme Activities

Research has shown that this compound influences enzymes central to hepatic carbohydrate metabolism. In both in vivo and in vitro studies using perfused rat livers, p-synephrine was found to alter the activity of enzymes linked to glycogenolysis and subsequent metabolic steps. nih.gov

Specifically, p-synephrine administration leads to an increase in the activity of glycogen phosphorylase . nih.govresearchgate.netresearchgate.net This enzyme is a critical control point in glycogenolysis, the process of breaking down glycogen into glucose-1-phosphate and then glucose. The stimulation of glycogen phosphorylase is consistent with observations of increased glycogenolysis in the perfused liver and elevated blood glucose levels in rats. nih.govresearchgate.net

Conversely, synephrine has been shown to decrease the activity of pyruvate (B1213749) kinase and pyruvate dehydrogenase . nih.govresearchgate.netresearchgate.netresearchgate.net Pyruvate kinase is a key enzyme in the final step of glycolysis, while the pyruvate dehydrogenase complex links glycolysis to the citric acid cycle by converting pyruvate to acetyl-CoA. The reduction in pyruvate dehydrogenase activity suggests a potential for synephrine to inhibit the conversion of carbohydrates into lipids. nih.govresearchgate.netmdpi.com

These enzymatic changes are also associated with an increase in the hepatic levels of adenosine diphosphate (B83284) (ADP) and adenosine triphosphate (ATP), indicating a beneficial effect on cellular energy status. nih.govresearchgate.net

Table 1: Effect of p-Synephrine on Hepatic Enzyme Activities

EnzymeEffect of p-SynephrineMetabolic PathwayConsequence
Glycogen PhosphorylaseIncreased Activity nih.govresearchgate.netGlycogenolysisPromotes breakdown of glycogen to glucose
Pyruvate KinaseDecreased Activity nih.govresearchgate.netGlycolysisReduces the rate of glycolysis
Pyruvate DehydrogenaseDecreased Activity nih.govresearchgate.netmdpi.comPyruvate DecarboxylationInhibits conversion of carbohydrates to lipids

Inhibition of Carbohydrate-Metabolizing Enzymes

This compound has been identified as an inhibitor of key enzymes responsible for the digestion of carbohydrates, namely α-amylase and α-glycosidase. nih.govnih.govmdpi.com These enzymes play a crucial role in breaking down complex carbohydrates into absorbable monosaccharides. By inhibiting these enzymes, synephrine can potentially modulate postprandial blood glucose levels. nih.govnih.gov

Studies have demonstrated that synephrine effectively inhibits both α-amylase and α-glycosidase. researchgate.netnih.gov This inhibitory action on carbohydrate-hydrolyzing enzymes is a mechanism shared by certain classes of antidiabetic drugs. nih.gov In one study, synephrine was highlighted for its stability in binding to and inhibiting α-glycosidase. researchgate.net

Acetylcholinesterase, Butyrylcholinesterase, and Carbonic Anhydrase Inhibition

Research has established that this compound acts as an inhibitor of several other important enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and carbonic anhydrase (CA). nih.govnih.govmdpi.comresearchgate.net

Acetylcholinesterase and Butyrylcholinesterase: AChE and BChE are serine hydrolases that are critical for regulating the levels of the neurotransmitter acetylcholine (B1216132). researchgate.net Inhibition of these enzymes increases the availability of acetylcholine in the synaptic cleft, a mechanism relevant in the context of certain neurological conditions. Synephrine has demonstrated excellent inhibitory effects against both AChE and BChE. researchgate.netnih.gov

Carbonic Anhydrase: Carbonic anhydrases are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. Synephrine has shown potent inhibitory action against human carbonic anhydrase (hCA) isoforms I and II. researchgate.netnih.gov

The inhibitory potency of synephrine against these enzymes has been quantified through the determination of its inhibition constant (Kᵢ), which represents the concentration of the inhibitor required to produce half-maximum inhibition.

Table 2: Inhibitory Activity of Synephrine against Various Enzymes

Enzyme TargetInhibition Constant (Kᵢ)
Acetylcholinesterase (AChE)169.10 ± 80.03 nM nih.gov
Butyrylcholinesterase (BChE)177.06 ± 6.01 nM nih.gov
Human Carbonic Anhydrase I (hCA I)199.02 ± 16.01 µM nih.gov
Human Carbonic Anhydrase II (hCA II)336.02 ± 74.01 µM nih.gov

Biological and Physiological Effects of Synephrine Hydrochloride

Metabolic Regulation and Energy Homeostasis

Synephrine (B1677852) hydrochloride, a primary protoalkaloid found in Citrus species, has demonstrated a range of effects on metabolic processes, including fat metabolism and energy balance. nih.gov Its mechanisms of action are primarily linked to its interaction with adrenergic receptors, particularly the β-3 adrenergic receptors, which play a role in regulating energy balance, glucose, and fat homeostasis. nih.gov

Lipolytic Activity and Mechanisms of Fat Oxidation in Adipocytes

Synephrine hydrochloride has been shown to stimulate lipolysis, the breakdown of fats, in both human and rat adipocytes. scirp.org This lipolytic activity is a key factor in its potential to influence body composition. nih.gov The primary mechanism behind this effect is its action as a non-specific agonist of β-adrenergic receptors, which are well-established regulators of lipolysis. mdpi.com Specifically, p-synephrine binds to and activates β3-adrenergic receptors, which triggers a signaling cascade involving 3′,5′-cyclic adenosine (B11128) monophosphate/protein kinase A (cAMP/PKA). nih.gov This pathway is instrumental in stimulating lipolysis and fatty acid oxidation. mdpi.comnih.gov

Studies have demonstrated that p-synephrine increases the breakdown of fats at rest. nih.gov In the perfused rat liver, both p-synephrine and the related compound p-octopamine were found to stimulate hepatic triacylglycerol lipase, leading to an increase in the breakdown of stored fats. scirp.org While the direct evidence of enhanced lipolysis during exercise is still developing, the increased availability of lipids due to p-synephrine-induced lipolysis in adipose tissue is thought to be a primary driver for a greater reliance on fat as an energy source during physical activity. nih.gov

Suppression of Adipogenesis and Influence on Adipocyte Differentiation

Adipogenesis, the process by which preadipocytes differentiate into mature fat cells, is a critical factor in the development of obesity. nih.gov Research indicates that p-synephrine can inhibit this process. In studies using 3T3-L1 preadipocytes, a common cell line for studying adipogenesis, p-synephrine was found to suppress their differentiation into mature adipocytes. nih.govnih.gov

Glucose Uptake and Production Modulation in Cellular and Organ Models

This compound has demonstrated effects on glucose metabolism in various experimental models. In rat hepatoma cells (H4IIE), p-synephrine was found to reduce glucose production in a dose-dependent manner. mdpi.comnih.gov This effect appears to be independent of the adrenergic system, suggesting a different mechanism of action than its lipolytic effects. nih.gov The reduction in glucose production is associated with the decreased expression of genes involved in glucose metabolism, such as glucose-6-phosphatase (G6Pase) and phosphoenolpyruvate (B93156) carboxykinase (PEPCK). mdpi.com

Furthermore, p-synephrine has been shown to increase glucose consumption in rat skeletal myoblasts (L6 cells). nih.gov This is accompanied by an increase in the amount of the glucose transporter Glut4, which facilitates the uptake of glucose into cells. nih.gov The increased glucose consumption is linked to the stimulation of AMP-activated protein kinase (AMPK) phosphorylation. regulations.gov Additionally, p-synephrine has been found to inhibit the activity of enzymes like α-amylase and α-glycosidase, which could potentially help in reducing postprandial blood glucose levels. mdpi.comumlub.pl

Impact on Resting Metabolic Rate and Energy Expenditure

One of the purported benefits of synephrine is its ability to increase resting metabolic rate (RMR) and energy expenditure. mdpi.comresearchgate.net This thermogenic effect is believed to contribute to its potential for weight management. nih.govresearchgate.net The increase in metabolic rate is primarily attributed to its action as an agonist of β-adrenergic receptors, which are known to regulate thermogenesis. mdpi.com

While some studies using dietary supplements containing p-synephrine along with other ingredients have shown an increase in RMR, research on p-synephrine alone has yielded mixed results. nih.gov For instance, one study found that acute ingestion of p-synephrine did not significantly change resting energy expenditure. nih.gov However, other research suggests that p-synephrine does augment energy expenditure, particularly at rest and during recovery after exercise. dovepress.com The long-term effect of chronic p-synephrine ingestion on fat mass through increased thermogenesis and fat oxidation is an area of ongoing investigation. nih.gov

Differentiation and Activity of Beige Adipocytes

Beige adipocytes are a type of fat cell that can increase energy expenditure through a process called "browning". mdpi.com Research has shown that p-synephrine can induce the differentiation of these beige adipocytes. nih.govnih.gov In studies using stromal vascular fraction (SVF) cells, p-synephrine was found to increase the expression of uncoupling protein 1 (UCP1) mRNA, a key marker of beige adipocytes, in a dose-dependent manner. nih.govresearchgate.net This effect was observed in cells from both normal and obese mice. nih.gov

The mechanism underlying this effect involves the activation of β3-adrenoceptors, as the effects of p-synephrine were blocked by a β3-adrenoceptor antagonist. nih.govresearchgate.net It appears that p-synephrine elicits signals through the β3-adrenoceptor in combination with parts of the insulin (B600854) signaling pathway, leading to an efficient stimulation of beige adipocyte differentiation. nih.govresearchgate.net This suggests a potential role for p-synephrine in strategies aimed at increasing energy expenditure by promoting the formation of beige fat. researchgate.net

Anti-Inflammatory and Immunomodulatory Properties

This compound has demonstrated notable anti-inflammatory and immunomodulatory effects in various experimental models, although the precise mechanisms are still being fully elucidated. nih.gov

In studies using lipopolysaccharide (LPS)-stimulated murine macrophages, p-synephrine inhibited the production of pro-inflammatory cytokines and nitric oxide. nih.govnih.gov This effect was associated with the suppression of the p38 mitogen-activated protein kinase (p38 MAPK) and nuclear factor kappa B (NF-κB) signaling pathways, which are central to the inflammatory response. nih.govnih.gov The anti-inflammatory action appears to be mediated, at least in part, by β-adrenergic receptors. nih.govnih.gov

In vivo studies have further supported these findings. In a mouse model of acute lung injury induced by LPS, pre-treatment with p-synephrine significantly reduced the levels of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6), while increasing the anti-inflammatory cytokine interleukin-10 (IL-10). nih.govumlub.plexcli.de This was accompanied by a decrease in myeloperoxidase activity and the inhibition of NF-κB activation in the lung tissue. nih.govlktlabs.com Similarly, in a murine model of systemic inflammatory response syndrome, oral administration of p-synephrine inhibited serum levels of pro-inflammatory cytokines and improved survival rates. nih.govnih.gov

Furthermore, p-synephrine has shown anti-inflammatory effects in a mouse model of diabetes by reducing kidney inflammation through the downregulation of TNF-α, IL-6, and IL-1β gene expression. mdpi.comnih.gov This effect may also be linked to the suppression of NF-κB activation and MAPK phosphorylation. mdpi.comnih.gov Another proposed mechanism for its anti-inflammatory activity is the inhibition of Eotaxin-1 expression, a chemoattractant for eosinophils, by acting on the STAT6 signaling pathway. umlub.pl

Table 1: Effects of p-Synephrine on Adipogenesis Markers

Marker ProteinEffect of p-Synephrine TreatmentReference
CCAAT/enhancer-binding protein alpha (C/EBPα)Reduced expression nih.govresearchgate.net
Peroxisome proliferator-activated receptor gamma (PPARγ)Reduced expression nih.govresearchgate.net
AktInhibited nih.govelsevierpure.com
Mitogen-activated protein kinases (MAPKs)Inhibited nih.govnih.gov
Glucocorticoid receptorInhibited nih.govelsevierpure.com
CCAAT/enhancer-binding protein β (C/EBPβ)Inhibited nih.govnih.gov

Table 2: Anti-Inflammatory Effects of p-Synephrine in In Vivo Models

ModelKey FindingsReference
LPS-induced acute lung injury in miceDecreased TNF-α and IL-6, increased IL-10, inhibited NF-κB activation and myeloperoxidase activity. nih.govumlub.plexcli.de
LPS-induced systemic inflammatory response syndrome in miceInhibited serum levels of pro-inflammatory cytokines and improved survival rate. nih.govnih.gov
Alloxan-induced diabetes in miceReduced kidney inflammation by downregulating TNF-α, IL-6, and IL-1β gene expression. mdpi.comnih.gov

Downregulation of Pro-Inflammatory Cytokines and Chemokines (e.g., Eotaxin-1, TNF-α, IL-6, IL-1β)

This compound has demonstrated significant anti-inflammatory properties by modulating the expression of various signaling molecules involved in inflammatory pathways. Research indicates that p-synephrine can decrease inflammation in renal tissue by regulating the gene expression of pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). nih.govresearchgate.net These effects are believed to be linked to the regulation of the MAPK and NF-κB signaling pathways. nih.govresearchgate.net

In studies involving lipopolysaccharide (LPS)-stimulated RAW264.7 murine macrophages, p-synephrine inhibited the production of these pro-inflammatory cytokines. semanticscholar.orgnih.govrsc.org Similar inhibitory effects on TNF-α and IL-6 were observed in mouse models of acute lung injury. nih.govsemanticscholar.org Furthermore, in a mouse model of diabetes, p-synephrine administration led to the downregulation of TNF-α, IL-6, and IL-1β gene expression levels in the kidneys, which may be due to the suppression of NF-κB activation and MAPK phosphorylation. nih.govmdpi.com

Regarding chemokines, synephrine has a specific effect on eotaxin-1, a potent chemoattractant for eosinophils. Studies have shown that p-synephrine inhibits the production of eotaxin-1 induced by interleukin-4 (IL-4). excli.denih.gov This inhibition is achieved by suppressing the phosphorylation of STAT6 in the JAK/STAT signaling pathway. excli.denih.govscience.gov However, it is noteworthy that synephrine does not appear to inhibit TNF-α-induced eotaxin-1 secretion, suggesting a targeted mechanism of action specific to IL-4-induced signaling. excli.denih.gov

Cytokine/ChemokineEffect of SynephrineExperimental Model
TNF-α Downregulation/InhibitionRenal Tissue, Macrophages, Acute Lung Injury Models
IL-6 Downregulation/InhibitionRenal Tissue, Macrophages, Acute Lung Injury Models
IL-1β Downregulation/InhibitionRenal Tissue
Eotaxin-1 Inhibition (of IL-4 induced expression)3T3 Cell Line

Macrophage Phenotype Polarization (M1 to M2)

Macrophages, key cells of the innate immune system, exhibit plasticity and can be polarized into different functional phenotypes, primarily the pro-inflammatory M1 and the anti-inflammatory M2 types. nih.govfrontiersin.org The balance between M1 and M2 macrophages is crucial in the progression and resolution of inflammation. frontiersin.orgnih.gov M1 macrophages are involved in pro-inflammatory responses, while M2 macrophages contribute to anti-inflammatory processes and tissue repair. nih.govnih.gov

Attenuation of Acute Lung Injury in Experimental Models

Experimental models of acute lung injury (ALI), a condition characterized by acute and persistent lung inflammation, have been used to evaluate the therapeutic potential of synephrine. nih.govjournalagent.com In a mouse model of ALI induced by lipopolysaccharide (LPS), p-synephrine demonstrated significant anti-inflammatory properties. nih.gov Specifically, its administration led to decreased levels of TNF-α and IL-6. nih.govsemanticscholar.org

Further studies in rat models of LPS-induced ALI showed that an inhalable dry powder form of synephrine (SYN-DPI) could markedly improve lung tissue injury. nih.gov The protective mechanism involves the inhibition of the p38-MAPK and NF-κB pathways, which are central to the inflammatory response. nih.gov In these models, synephrine treatment also reduced tissue edema and inhibited the proliferation of neutrophils and macrophages in the bronchoalveolar lavage fluid. semanticscholar.orgnih.gov These findings highlight synephrine's ability to attenuate the severe inflammatory response and histopathological changes associated with acute lung injury in animal models. nih.govnih.gov

Renoprotective Effects against Inflammation

Synephrine has demonstrated protective effects on the kidneys (renoprotective effects) in the context of inflammation. In a mouse model of diabetes induced by alloxan, p-synephrine administration was found to inhibit kidney inflammation. nih.govmdpi.com This renoprotective activity was associated with the downregulation of gene expression for the pro-inflammatory cytokines TNF-α, IL-6, and IL-1β in the renal tissue. nih.govresearchgate.netnih.gov

The underlying mechanism for these anti-inflammatory effects in the kidney is likely connected to synephrine's ability to regulate key signaling pathways. nih.gov Research suggests that the suppression of NF-κB activation and MAPK phosphorylation is a key mechanism through which synephrine exerts its renoprotective effects against inflammation. researchgate.netnih.gov

Antineoplastic and Anticancer Potentials

Inhibition of Esophageal Squamous Cell Carcinoma (ESCC) Cell Proliferation, Migration, and Invasion

This compound has been identified as a compound with potential anticancer properties, particularly against esophageal squamous cell carcinoma (ESCC). nih.gov In vitro studies have shown that synephrine markedly suppresses the proliferation of ESCC cells in a dose-dependent manner. nih.govacs.org For instance, treatment with synephrine resulted in significant inhibition of cell proliferation in KYSE30 and KYSE270 cell lines. nih.govacs.org

Beyond inhibiting proliferation, synephrine also impairs the ability of ESCC cells to migrate and invade, which are critical processes for cancer metastasis. nih.govnih.govacs.org Studies have demonstrated a dose-dependent inhibition of both migration and invasion abilities in ESCC cells upon treatment with synephrine. nih.govacs.org Mechanistically, these effects may be linked to the downregulation of Galectin-3, which in turn inactivates the AKT and ERK signaling pathways. nih.govacs.org

ESCC Cell LineActivityInhibition Rate
KYSE30 Proliferation (at day 5)71.1 ± 5.8% (with 20 μM synephrine)
KYSE270 Proliferation (at day 5)75.7 ± 6.2% (with 20 μM synephrine)
KYSE30 Colony Formation86.5 ± 5.9% (with 10 μM synephrine)
KYSE270 Colony Formation82.3 ± 4.5% (with 10 μM synephrine)
KYSE30 Migration76.9 ± 4.4% (with 10 μM synephrine)
KYSE270 Migration62.2 ± 5.8% (with 10 μM synephrine)
KYSE30 Invasion73.3 ± 7.5% (with 10 μM synephrine)
KYSE270 Invasion75.3 ± 3.4% (with 10 μM synephrine)

Reduction of Tumor Growth and Metastatic Potential in Xenograft Models

The anticancer potential of synephrine has been further validated in in vivo experimental systems known as xenograft models, where human tumor cells are implanted into immunodeficient mice. nih.govmdpi.com In studies using nude mice with ESCC tumor xenografts, synephrine demonstrated a significant antitumor effect. nih.govnih.govacs.org

Oral administration of synephrine led to a considerable reduction in tumor growth. nih.govacs.org This suppression of tumor growth in a living organism corroborates the in vitro findings and underscores the potential of synephrine as a therapeutic agent. nih.gov The research indicates that this compound can suppress not only the primary tumor's growth but also its metastatic potential. nih.govacs.org

Xenograft ModelEffect of SynephrineKey Findings
ESCC Xenografts in Nude Mice Tumor Growth InhibitionA significant antitumor effect was observed, with an inhibition rate of 61.3 ± 20.5% with 20 mg/kg of synephrine. nih.govacs.org
ESCC Xenografts in Nude Mice Metastatic PotentialSuppressed metastatic potential through the inhibition of Galectin-3-AKT/ERK signaling. nih.govacs.org

Neuropharmacological and Central Nervous System Effects

Studies have indicated that p-synephrine possesses antidepressant-like properties. nih.govnih.gov In murine models, p-synephrine was shown to reduce immobility time in the tail suspension and forced swimming tests, which are common behavioral assays for screening antidepressant activity. nih.govnih.gov

Interestingly, the antidepressant-like effects of p-synephrine are stereoisomer-specific. mdpi.comnih.gov The S-(+)-p-synephrine enantiomer demonstrated more potent activity in reducing the duration of immobility in the tail suspension test compared to the R-(-)-p-synephrine enantiomer, which showed no effect. nih.govwikipedia.org Both stereoisomers were capable of reversing reserpine-induced hypothermia, a model used to screen for antidepressant potential, although S-(+)-p-synephrine was effective at lower concentrations. nih.gov These findings suggest that the S-(+) isomer is the more active component regarding antidepressant-like effects. nih.govrivm.nl

The antidepressant-like activity of synephrine is linked to its ability to modulate neurotransmitter systems, particularly the noradrenergic system. nih.govnih.gov Research using rat cerebral cortical slices has shown that p-synephrine inhibits the reuptake of norepinephrine (B1679862), a key mechanism of action for many antidepressant drugs. nih.govwikipedia.org

This inhibitory effect is also stereoselective. S-(+)-p-synephrine was found to be a more potent inhibitor of [3H]noradrenaline uptake than R-(-)-p-synephrine. nih.gov In contrast, the R-(-) isomer was more effective at stimulating the release of [3H]noradrenaline from the cortical slices. nih.govwikipedia.org The ability of S-(+)-p-synephrine to more effectively block norepinephrine reuptake aligns with its more pronounced antidepressant-like activity observed in behavioral models. nih.gov

Table 3: Stereoisomer-Specific Effects of p-Synephrine on Norepinephrine (NE) Dynamics in Rat Cerebral Cortex

Stereoisomer Effect on NE Reuptake Effect on NE Release Antidepressant-like Activity Reference
S-(+)-p-Synephrine More potent inhibitor (EC50: 5.8 µM) nih.gov Weaker stimulator (EC50: 12.3 µM) nih.gov More effective nih.govwikipedia.org
R-(-)-p-Synephrine Weaker inhibitor (EC50: 13.5 µM) nih.gov More potent stimulator (EC50: 8.2 µM) nih.gov Less effective nih.govwikipedia.org

The extent to which synephrine exerts direct effects on the central nervous system (CNS) is influenced by its ability to cross the blood-brain barrier (BBB). nih.govrivm.nl The blood-brain barrier is a highly selective barrier that protects the brain from potentially harmful substances. mdpi.com The physicochemical properties of a compound, such as its lipid solubility, are critical determinants of its ability to permeate this barrier. mdpi.comconicet.gov.ar

P-synephrine has a much lower lipid solubility compared to compounds like ephedrine (B3423809), which results in a decreased capacity to be transported into the CNS. nih.govrivm.nl This characteristic suggests that the central effects of p-synephrine may be limited compared to more lipophilic sympathomimetic amines. nih.gov However, some research in mice has suggested that p-synephrine can cross the blood-brain barrier, contradicting some in silico predictions and indicating that it may have some direct central actions. nih.gov

Cardiovascular and Hemodynamic Modulations

This compound demonstrates notable effects on the cardiovascular system, particularly concerning blood vessel constriction and hemodynamics in specific pathological states.

Effects on Portal Hypertension and Associated Hemodynamics

Research has demonstrated the beneficial hemodynamic effects of synephrine in animal models of portal hypertension, a condition characterized by increased pressure within the portal venous system. nih.govumlub.pl In studies using rats with portal hypertension induced by either partial portal vein ligation (PVL) or bile duct ligation (BDL), administration of synephrine led to significant improvements in several hemodynamic parameters. nih.gov

As a sympathomimetic alpha1-adrenoceptor agonist, synephrine has been shown to produce dose-dependent reductions in portal pressure. nih.gov Chronic administration in rat models resulted in a significant decrease in portal venous pressure, portal tributary blood flow, and cardiac index. nih.gov Concurrently, it enhanced mean arterial pressure and vascular resistance in both the systemic and portal territories. nih.gov These findings suggest that synephrine helps to ameliorate the hyperdynamic circulatory state associated with portal hypertension. nih.govumlub.pl

Table 1: Hemodynamic Effects of Synephrine in Portal Hypertensive Rats

ParameterChange in Partial Portal Vein Ligation (PVL) ModelChange in Bile Duct Ligation (BDL) Model
Portal Venous Pressure-13.5%-10.1%
Portal Tributary Blood Flow-19.5%-20.4%
Cardiac Index-12.1%-18.8%
Mean Arterial Pressure+10.4%+23.4%
Systemic Vascular Resistance+26.3%+51.0%
Portal Territory Vascular Resistance+47.1%+67.7%

Data sourced from a study on portal hypertensive rats following an 8-day administration of synephrine. nih.gov

Assessment of Arrhythmogenic Potential in Cardiomyocytes

The potential for synephrine to induce arrhythmias has been investigated using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs). nih.govnih.gov Studies show that synephrine increases the contractility and beating rate of cardiomyocytes, effects that are primarily mediated through β1-adrenergic receptors. nih.gov When a β1 receptor blocker was introduced, the increase in beating rate induced by synephrine was almost completely eliminated. nih.gov

Compared to the classic beta-adrenergic agonist Isoprenaline, synephrine exhibits a lower arrhythmogenic potential. nih.gov It increased cardiomyocyte contractility by approximately 30%, whereas Isoprenaline caused a 50.6% increase. nih.gov A significant prolongation of the field potential duration (FPD), an indicator of arrhythmia risk, occurred at a synephrine concentration of 206.326 μM. nih.gov The risk of arrhythmia is considered low at typical concentrations, but increases at concentrations above 200 µM. nih.gov

Anti-Diabetic Efficacy

This compound has been studied for its potential anti-diabetic effects, including its impact on insulin sensitivity and glucose transport mechanisms.

Improvement of Insulin Sensitivity and Glucose Tolerance

Insulin sensitivity refers to how effectively cells respond to insulin to lower blood glucose. vumc.org Reduced sensitivity, or insulin resistance, is a key feature of type 2 diabetes. vumc.org Studies in animal models of alloxan-induced diabetes have shown that p-synephrine treatment can improve glucose tolerance and insulin sensitivity. nih.gov The administration of p-synephrine was also found to result in a significant decrease in blood glucose levels and an increase in insulin levels in rats and rabbits. nih.gov

Stimulation of Glucose Transporter 4 (Glut4) Translocation

Glucose Transporter 4 (GLUT4) is a crucial protein responsible for glucose uptake into skeletal muscle and fat cells. plos.org Its movement, or translocation, from the cell's interior to the plasma membrane is a key step in clearing glucose from the blood. plos.orgrevistaretos.org

Research on L6 skeletal muscle cells has demonstrated that p-synephrine stimulates glucose consumption, with an observed increase of up to 50% over the control. nih.gov This effect is linked to the stimulation of GLUT4 translocation from the cytoplasm to the plasma membrane. nih.govnih.govnih.gov The mechanism for this action involves the activation of AMP-activated protein kinase (AMPK), an important cellular energy sensor. nih.govnih.gov The stimulation of GLUT4 translocation by p-synephrine was suppressed when AMPK was inhibited, indicating that p-synephrine enhances glucose uptake through an AMPK-dependent pathway, independent of the typical insulin-stimulated PI3 kinase-Akt pathway. nih.gov

Other Documented Biological Activities

Beyond its more commonly studied effects, this compound has been investigated for other potential biological impacts. The following sections detail research into its role in testicular physiology and its anti-ulcerogenic properties in animal models.

Influence on Testicular Development and Function

Emerging research suggests that adrenergic agonists, including synephrine, may have a regulatory role in the development and function of the testes. The primary mechanism appears to be related to the modulation of steroidogenesis within the testes, specifically the conversion of testosterone (B1683101) to estradiol, a process known as aromatization.

A key study investigated the effects of various neurotransmitters on the aromatization of testosterone in Sertoli cell-enriched cultures derived from 19-day-old rats. nih.gov Sertoli cells are crucial for spermatogenesis and are a primary site of estrogen production in the testes. The study found that D,L-synephrine, at a concentration of 10⁻⁵ M, exerted a strong stimulatory effect on testosterone aromatization. nih.gov This effect was comparable to that of well-known stimulators like follicle-stimulating hormone (FSH) and L-isoproterenol. Further experiments using adrenergic antagonists indicated that this stimulation involves both beta-2 and possibly alpha-adrenergic receptors. nih.gov These findings suggest that synephrine can influence the intricate hormonal balance within the testes, which is vital for normal development and function. nih.gov

Research Findings on Synephrine and Testicular Function

Anti-Ulcerogenic Effects in Animal Models

Studies on various animal models suggest that p-synephrine possesses significant anti-inflammatory and antioxidant properties, which are key mechanisms in protecting against the formation of gastric ulcers. Gastric ulcers often result from an imbalance between aggressive factors (like acid and inflammatory mediators) and protective factors (like mucus and antioxidant enzymes). drugbank.com

The protective effect of synephrine is not attributed to the inhibition of gastric acid secretion but rather to its ability to bolster the gastric mucosa's defense mechanisms through its anti-inflammatory and antioxidant actions. Research has shown that p-synephrine can inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov This is achieved, in part, by suppressing the activation of key inflammatory signaling pathways like nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPK). nih.gov By downregulating these pathways, synephrine helps to reduce the inflammatory cascade that can lead to mucosal damage. nih.govcasi.org

Furthermore, p-synephrine has demonstrated antioxidant capabilities. In a murine model of alloxan-induced diabetes, p-synephrine administration significantly increased the activity of crucial antioxidant enzymes, including superoxide (B77818) dismutase (SOD) and catalase (CAT), and elevated levels of glutathione (B108866) (GSH), a major cellular antioxidant. nih.gov Concurrently, it reduced levels of malondialdehyde (MDA), a marker of oxidative stress. nih.gov This enhancement of the antioxidant system helps to neutralize reactive oxygen species (ROS), which are known to contribute to tissue injury in the stomach lining. europeanreview.org

Evidence of Anti-Inflammatory and Antioxidant Effects of p-Synephrine in Animal Models

Research Methodologies and Analytical Approaches in Synephrine Hydrochloride Studies

In Vitro Experimental Models for Synephrine (B1677852) Hydrochloride Research

In vitro experimental models are fundamental in elucidating the cellular and molecular mechanisms of action of synephrine hydrochloride. These models provide a controlled environment to investigate specific biological processes without the complexities of a whole organism.

Mammalian Cell Line Applications (e.g., HEK293, CHO, H4IIE, RAW267.7, 3T3-L1, L6 Skeletal Muscle Cells)

A variety of mammalian cell lines have been instrumental in characterizing the bioactivity of this compound. Human Embryonic Kidney 293 (HEK293) cells are frequently used in receptor binding and functional studies. For instance, research utilizing HEK293 cells has demonstrated that p-synephrine acts as a partial agonist of the α1A-adrenergic receptor. excli.de In studies involving Chinese Hamster Ovary (CHO) cells, synephrine has been shown to exhibit antagonistic effects on α2B and α2C adrenergic receptors. excli.de

The H4IIE rat hepatoma cell line has been employed to investigate the effects of p-synephrine on hepatic glucose and lipid metabolism. In these cells, p-synephrine was found to suppress glucose production in a dose-dependent manner but did not alter free fatty acid-induced lipid accumulation. nih.gov

To study its anti-inflammatory properties, the RAW264.7 murine macrophage cell line is a common model. In lipopolysaccharide (LPS)-stimulated RAW264.7 cells, p-synephrine has been shown to inhibit the production of pro-inflammatory cytokines and nitric oxide. nih.govrsc.org This effect is associated with the downregulation of the p38 MAPK and NF-κB signaling pathways. nih.govrsc.org

The 3T3-L1 murine preadipocyte cell line is extensively used to study adipogenesis. Research has shown that p-synephrine can inhibit the differentiation of 3T3-L1 preadipocytes into mature adipocytes. researchgate.netnih.govnih.gov This is achieved by reducing the expression of key adipogenic marker proteins such as peroxisome proliferator-activated receptor-gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα). nih.govresearchgate.netnih.gov

L6 skeletal muscle cells are utilized to explore the impact of synephrine on glucose metabolism in muscle tissue. Studies have demonstrated that p-synephrine can stimulate glucose consumption in L6 cells by promoting the phosphorylation of AMP-activated protein kinase (AMPK) and the translocation of glucose transporter 4 (Glut4) to the plasma membrane. nih.govexcli.de

Interactive Data Table: Mammalian Cell Lines in this compound Research

Cell Line Organism Cell Type Key Research Application Example Finding
HEK293 Human Embryonic Kidney Receptor binding and functional assays p-Synephrine is a partial agonist of the α1A-adrenergic receptor. excli.de
CHO Hamster Ovary Receptor binding studies Synephrine shows antagonistic effects on α2B and α2C receptors. excli.de
H4IIE Rat Hepatoma Hepatic glucose and lipid metabolism p-Synephrine suppresses glucose production. nih.gov
RAW264.7 Mouse Macrophage Anti-inflammatory effects p-Synephrine inhibits pro-inflammatory cytokine production. nih.govrsc.org
3T3-L1 Mouse Preadipocyte Adipogenesis and lipid metabolism p-Synephrine inhibits adipocyte differentiation. researchgate.netnih.govnih.gov
L6 Rat Skeletal Muscle Glucose uptake and metabolism p-Synephrine stimulates glucose consumption via AMPK activation. nih.govexcli.de

Primary Cell Cultures (e.g., Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes, Rat Adipocytes)

Primary cell cultures offer a model that more closely resembles the in vivo environment compared to immortalized cell lines. Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) have been used to assess the potential proarrhythmic risk of synephrine. excli.deexcli.denih.gov These studies have shown that at conventional doses, the risk of inducing arrhythmias is low. excli.denih.gov Furthermore, hiPSC-CMs have been used to demonstrate that synephrine increases cardiomyocyte contractility, primarily through activation of the β1-adrenergic receptor. nih.gov

Freshly isolated rat adipocytes have been used to study the lipolytic effects of synephrine. Research indicates that high concentrations of synephrine are required to activate lipolysis in human adipocytes, while it is more efficient in rodent fat cells. researchgate.net

Receptor Binding Assays and Functional Ligand-Receptor Studies

Receptor binding assays are crucial for determining the affinity of synephrine for various receptors. These assays have shown that p-synephrine has a weak binding affinity for α- and β-adrenergic receptors compared to other amines like norepinephrine (B1679862) and m-synephrine. nih.govnih.gov Specifically, the binding affinity of p-synephrine is lower for α1, β1, and β2 adrenergic receptors, which are associated with cardiovascular effects. nih.gov There is evidence suggesting that p-synephrine may bind to β3-adrenergic receptors, which are involved in thermogenesis and lipolysis. nih.govnih.gov Additionally, some studies indicate that synephrine may have a weak affinity for 5-hydroxytryptamine (serotonin) receptors and may interact with trace amine-associated receptor 1 (TAAR1). nih.govwikipedia.org

Functional ligand-receptor studies investigate the cellular response following the binding of synephrine to its receptor. For example, in HEK293 cells, p-synephrine has been shown to act as an agonist for the neuromedin U2 receptor (NMU2R) in a dose-dependent manner. nih.govdovepress.com NMUR2 is involved in regulating energy balance and food intake. nih.gov

Cell-Based Assays for Metabolic, Inflammatory, and Proliferative Responses

A variety of cell-based assays are employed to quantify the biological effects of this compound.

Metabolic Assays: To assess metabolic effects, researchers measure changes in glucose consumption, lactate (B86563) production, and lipid accumulation. For instance, in L6 skeletal muscle cells, p-synephrine was found to increase both basal and insulin-stimulated glucose consumption and lactic acid production. nih.gov In 3T3-L1 adipocytes, the inhibition of lipid droplet formation is a key indicator of anti-adipogenic activity. researchgate.netnih.gov

Inflammatory Assays: The anti-inflammatory effects of synephrine are often evaluated by measuring the production of inflammatory mediators. In LPS-stimulated RAW264.7 macrophages, a reduction in nitric oxide and pro-inflammatory cytokines like TNF-α and IL-6 is indicative of an anti-inflammatory response. nih.govrsc.org

Proliferative Assays: The anti-proliferative effects of this compound have been investigated in cancer cell lines. For example, in esophageal squamous cell carcinoma (ESCC) cells, this compound has been shown to inhibit cell proliferation in a dose-dependent manner. nih.govmdpi.com It also suppresses cell migration and invasion. nih.govmdpi.com In lung cancer cells (H460), p-synephrine reduced cell viability by increasing the expression of Bax and p53 proteins. excli.de

In Vivo Animal Models in this compound Investigations

In vivo animal models are essential for understanding the physiological effects of this compound in a whole-organism context, providing insights into its potential therapeutic applications.

Rodent Models for Metabolic Syndrome and Obesity Research (e.g., High-Fat Diet Induced Models)

Rodent models, particularly those with diet-induced obesity, are widely used to study the effects of synephrine on metabolic syndrome and obesity. In high-fat diet (HFD)-induced obese mice, a phytochemical combination including p-synephrine was shown to reduce body weight, dietary intake, and liver weight. nih.govresearchgate.net This treatment also led to lower levels of alanine (B10760859) aminotransferase and total cholesterol. nih.govresearchgate.net These findings suggest that synephrine may have potential as a strategy to counteract obesity. nih.govresearchgate.net

Interactive Data Table: In Vivo Rodent Models in this compound Research

Model Species Induction Method Key Research Application Example Finding
Diet-Induced Obesity Mouse High-Fat Diet Metabolic syndrome and obesity A combination with p-synephrine reduced body weight and improved metabolic parameters. nih.govresearchgate.net

Disease-Specific Animal Models

Animal models are crucial for investigating the therapeutic potential of this compound in various disease states. These models allow for the study of its mechanisms of action, efficacy, and physiological effects in a controlled setting.

Alloxan-Induced Diabetes:

The alloxan-induced diabetic mouse model is a frequently used tool to study the effects of compounds on diabetes mellitus. Alloxan is a chemical that selectively destroys insulin-producing beta cells in the pancreas, leading to a state of hyperglycemia that mimics type 1 diabetes scispace.comoatext.comuliege.be.

In studies utilizing this model, p-synephrine has demonstrated significant ameliorative effects on diabetes-related complications. Research has shown that p-synephrine administration can prevent alloxan-induced changes in body weight and organ parameters. It also improves the lipid profile and normalizes serum uric acid and creatinine (B1669602) levels nih.govnih.gov. Furthermore, p-synephrine has been observed to enhance glucose tolerance and insulin (B600854) sensitivity in these diabetic mice nih.gov. The mechanisms behind these effects are linked to the activation of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT), and an increase in glutathione (B108866) (GSH) content nih.govnih.gov. Additionally, p-synephrine has been found to inhibit renal inflammation by suppressing the expression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β, likely through the downregulation of NF-κB and MAPK signaling pathways nih.govnih.gov.

Portal Hypertension Models:

Portal hypertension, a condition of abnormally high blood pressure in the portal venous system, is often studied using models like partial portal vein ligation (PVL) and bile duct ligation (BDL) in rats nih.govnih.gov. These models effectively replicate the hemodynamic changes observed in human portal hypertension nih.gov.

Studies have demonstrated that oral administration of synephrine can exert beneficial hemodynamic effects in both PVL and BDL rat models nih.gov. Treatment with synephrine has been shown to significantly reduce portal venous pressure, portal tributary blood flow, and cardiac index. Conversely, it increases mean arterial pressure and systemic and portal territory vascular resistance nih.gov. These findings suggest that synephrine helps to ameliorate the hyperdynamic circulatory state characteristic of portal hypertension nih.gov.

Table of Research Findings in Disease-Specific Animal Models
Animal ModelKey Findings with this compoundObserved Mechanisms
Alloxan-Induced Diabetes (Mice)Prevents changes in body weight and organ parameters; Improves lipid profile; Normalizes serum uric acid and creatinine; Enhances glucose tolerance and insulin sensitivity. nih.govnih.govActivation of antioxidant enzymes (SOD, CAT); Increased GSH content; Inhibition of NF-κB and MAPK signaling pathways; Suppression of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β). nih.govnih.gov
Portal Hypertension (Rats - PVL & BDL)Reduces portal venous pressure, portal tributary blood flow, and cardiac index; Increases mean arterial pressure and vascular resistance. nih.govAmelioration of the hyperdynamic circulatory state. nih.gov

Xenograft Models for Anticancer Efficacy Evaluation

Xenograft models, which involve the transplantation of human tumor cells into immunocompromised animals (often nude mice), are a cornerstone of preclinical cancer research. These models provide a platform to assess the in vivo anticancer activity of novel compounds.

This compound has been investigated for its anticancer properties using such models. In one study, it was shown to reduce the growth of human esophageal squamous cell carcinoma (ESCC) xenografts in nude mice nih.gov. This in vivo effect was complemented by in vitro findings that synephrine inhibits the proliferation, migration, and invasion of ESCC cells in a dose-dependent manner nih.gov.

The molecular mechanisms underlying these anticancer effects appear to involve the modulation of key signaling pathways. Synephrine has been observed to downregulate the expression of p-AKT, AKT, p-ERK, and ERK in ESCC cells nih.gov. It is suggested that this is achieved by downregulating galectin-3, a protein known to activate the AKT and ERK signaling pathways, which are critical for cell survival and malignant transformation nih.gov. Importantly, synephrine did not show significant cytotoxic effects on normal esophageal epithelial cells and did not alter liver enzyme levels (ALT and AST) in the treated mice, indicating a potential for a safer therapeutic profile nih.gov.

Behavioral Assays for Neuropharmacological Assessment

Behavioral assays in animal models are essential tools for evaluating the neuropharmacological effects of compounds, particularly their potential as antidepressants or anxiolytics.

Forced Swim Test (FST):

The forced swim test is a widely used behavioral paradigm to screen for potential antidepressant activity mdpi.comnih.govnih.govunderstandinganimalresearch.org.uk. In this test, rodents are placed in a cylinder of water from which they cannot escape. The duration of immobility is measured, with a reduction in immobility time being indicative of an antidepressant-like effect understandinganimalresearch.org.uk.

Studies have shown that p-synephrine significantly decreases the duration of immobility in the forced swimming test in mice, suggesting an antidepressant-like activity nih.gov.

Tail Suspension Test (TST):

Similar to the FST, the tail suspension test is another common behavioral assay for assessing antidepressant potential wikipedia.orgnih.govresearchgate.netmeliordiscovery.com. In this test, mice are suspended by their tails, and the duration of immobility is recorded.

Oral administration of racemic synephrine and its d-isomer has been found to be effective in shortening the duration of immobility in the tail suspension test in mice nih.govwikipedia.org. This effect was not accompanied by changes in spontaneous motor activity at the effective doses nih.govwikipedia.org. Further investigation revealed that the antidepressant-like effect of p-synephrine in this model is likely mediated through the stimulation of alpha-1 adrenoceptors, as the effect was blocked by the alpha-1 adrenoceptor antagonist, prazosin (B1663645) hydrochloride nih.gov.

Table of Research Findings in Behavioral Assays
Behavioral AssayAnimal ModelKey Findings with this compoundProposed Mechanism
Forced Swim TestMiceSignificantly decreased the duration of immobility. nih.govAntidepressant-like activity.
Tail Suspension TestMiceSignificantly decreased the duration of immobility. nih.govwikipedia.orgStimulation of alpha-1 adrenoceptors. nih.gov

Advanced Analytical Techniques for this compound Quantification and Isomer Analysis

Accurate and sensitive analytical methods are essential for the quantification of this compound in various matrices, including dietary supplements, herbal products, and biological samples. Furthermore, the ability to separate and analyze its isomers is crucial due to their potentially different pharmacological activities.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-high Resolution MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the analysis of synephrine. It offers high sensitivity and selectivity, making it suitable for complex matrices.

LC-MS/MS methods have been successfully developed for the extraction, cleanup, and quantification of synephrine in dietary supplements and functional foods unitedchem.com. These methods often employ a pentafluorophenylpropyl (PFPP) stationary phase for chromatographic separation, which provides unique selectivity for polar, basic analytes like synephrine dihoo.cc. The use of isotopically labeled internal standards is often recommended to improve the accuracy and precision of quantification, especially for the hydrophilic synephrine molecule unitedchem.comdihoo.cc.

High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-HRAM-MS/MS) provides even greater specificity and the ability to perform accurate mass measurements, which is invaluable for isomer analysis. A "dilute and shoot" LC-HRAM-MS/MS method has been developed to separate and quantify the positional isomers p-synephrine and m-synephrine in dietary supplements mdpi.com. This is particularly important as some supplements may be adulterated with the synthetic m-isomer mdpi.com.

High-Performance Liquid Chromatography (HPLC) with Various Detectors (e.g., UV, DAD)

High-performance liquid chromatography (HPLC) with ultraviolet (UV) or diode-array detection (DAD) is a more common and accessible technique for the quantification of synephrine.

Several HPLC-UV/DAD methods have been developed and validated for the determination of synephrine in various products. These methods often utilize reversed-phase chromatography with an octadecylsilane (B103800) (ODS) column oup.comresearchgate.net. However, due to the polar nature of synephrine, achieving good retention and peak shape can be challenging oup.com. To overcome this, pre-column derivatization with reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) can be employed. This not only improves the chromatographic properties of synephrine but also enhances its UV absorbance, leading to increased sensitivity oup.comresearchgate.net. Ion-pairing chromatography has also been used to improve the retention and separation of synephrine and other biogenic amines nih.govunimi.it.

The choice of detector wavelength is critical for sensitivity and selectivity. For synephrine, detection is often performed at its UV absorbance maximum of around 224 nm nih.gov.

Thin-Layer Chromatography Scanning (TLCS)

Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective technique that can be used for the qualitative and quantitative analysis of synephrine. When coupled with densitometric scanning, it becomes a powerful tool for quantification.

An improved high-performance thin-layer chromatography (HPTLC) method with densitometric detection has been developed for the simultaneous analysis of synephrine and octopamine (B1677172) nih.gov. This method utilizes silica (B1680970) gel 60F254 plates and a mobile phase consisting of methanol, ethyl acetate, methylene (B1212753) chloride, and concentrated ammonia (B1221849) nih.gov. Densitometric analysis is performed by scanning the plates at a specific wavelength, typically around 277 nm for these alkaloids nih.gov. This method has been validated for specificity, accuracy, and precision and is well-suited for routine quality control of bitter orange peel extracts and other products containing synephrine nih.gov.

Spectrophotometric and Spectroscopic Methods for Mechanistic Studies

Spectrophotometric and spectroscopic methods are foundational in the study of this compound, providing insights into its quantification and interaction with biological molecules, which is essential for mechanistic studies. These techniques are valued for their simplicity, cost-effectiveness, and ability to analyze drugs with minimal sample preparation researchgate.net.

UV/VIS spectrophotometry is a widely used technique for the quantitative analysis of compounds like this compound. The principle is based on the measurement of light absorbed by the substance at specific wavelengths, which is directly proportional to its concentration researchgate.net. For instance, a method for estimating phenylephrine (B352888) hydrochloride, a structural isomer of synephrine, involves its determination at 291 nm in a sodium hydroxide (B78521) medium, where it follows Beer's law in a concentration range of 10–100 μg⋅cm−3 bio-techne.com. Another approach involves a reaction with sodium nitroprusside and hydroxylamine (B1172632) hydrochloride in a buffered solution, producing a green-colored product with maximum absorption at 714 nm nih.gov. Such methods, once validated for accuracy, precision, and linearity, are crucial for determining the concentration of this compound in various samples, a prerequisite for any mechanistic study nih.govnih.gov.

More complex spectrophotometric methods involve derivatization reactions to produce a colored product that can be quantified. For example, a method for phenylephrine hydrochloride involves an oxidative coupling reaction with 2,4-dinitrophenylhydrazine (B122626) (DNPH) in the presence of sodium periodate, forming a red-colored product with a maximum absorbance at 520 nm researchgate.net. Another method uses a diazotization reaction with sulfacetamide (B1682645) sodium to form an azo dye with an absorption maximum at 425 nm bio-rad-antibodies.com. These methods offer high sensitivity and can be applied to determine the compound in various pharmaceutical and biological samples, which is vital for understanding its distribution and concentration at the site of action researchgate.netbio-rad-antibodies.com.

The following table summarizes key parameters from a validated UV-spectrophotometric method for the estimation of phenylephrine hydrochloride, which illustrates the type of data generated in such studies.

ParameterValue
λmax (nm)291
Beer's Law Range (μg⋅cm−3)10–100
Molar Absorptivity (dm3⋅mol−1⋅cm−1)1.63×10^3
Correlation Coefficient (r2)0.9990
Limit of Detection (LOD) (μg⋅cm−3)0.892
Limit of Quantitation (LOQ) (μg⋅cm−3)2.969
Data based on a study of phenylephrine hydrochloride, a structural isomer of synephrine. bio-techne.com

Enantioselective Analytical Methods for Synephrine Isomers

Synephrine is a chiral molecule, meaning it exists in two non-superimposable mirror-image forms called enantiomers ((R)-synephrine and (S)-synephrine) nih.gov. These enantiomers can have different pharmacological activities, making their separation and quantification crucial for understanding the compound's mechanism of action and for quality control of products containing synephrine wada-ama.org. Various enantioselective analytical methods have been developed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC) is a prominent technique. One approach involves pre-column derivatization, where the synephrine enantiomers are reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard reversed-phase HPLC column nih.govmdpi.com. For example, racemic synephrine can be derivatized with 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate and resolved using HPLC with UV detection nih.govmdpi.com.

Another HPLC-based method uses a chiral stationary phase (CSP), which contains a chiral selector that interacts differently with each enantiomer, leading to their separation. A protein-based CSP with cellobiohydrolase as the chiral selector has been successfully used for the enantioseparation of (+/-)-synephrine nih.gov.

A highly sensitive method combines chiral liquid chromatography with fluorescence detection (LC/FL). In this method, synephrine is derivatized with 9-fluorenylmethyl chloroformate (FMOC-Cl) before separation on a chiral column nih.gov. This method has been applied to determine the enantiomeric composition of synephrine in dietary supplements, revealing that some products have lower than expected enantiomeric excesses for the l-isomer, suggesting potential racemization during manufacturing nih.gov.

The table below details the validation parameters for an enantioselective LC method for synephrine.

Parameter(-)-Synephrine(+)-Synephrine
Linearity Range (μg/mL)0.40-40.140.40-40.14
Correlation Coefficient (r2)1.0001.000
LOD (μg/mL)0.040.04
LOQ (μg/mL)0.130.13
Intra-day Precision (%RSD)0.03 - 0.240.03 - 0.35
Inter-day Precision (%RSD)0.07 - 1.450.06 - 1.26
Intra-day Accuracy (%Recovery)97.4 - 100.697.0 - 101.5
Inter-day Accuracy (%Recovery)98.0 - 101.698.1 - 102.8
Data from a study using a protein-based chiral stationary phase. nih.gov

Capillary Electrophoresis (CE) is another powerful technique for separating enantiomers. CE separates ions based on their electrophoretic mobility in an electric field nih.gov. For chiral separations, a chiral selector is added to the background electrolyte. A novel single-isomer cyclodextrin (B1172386) derivative, glutamic acid-β-cyclodextrin, has been shown to be an effective chiral selector for the enantioseparation of several basic drugs in CE ptglab.com. The separation is optimized by adjusting factors such as the pH of the background electrolyte and the concentration of the chiral selector ptglab.com.

Molecular Biology and Genetic Approaches in this compound Research

Gene Expression Analysis (Quantitative Reverse Transcription Polymerase Chain Reaction - qRT-PCR)

Quantitative Reverse Transcription Polymerase Chain Reaction (qRT-PCR) is a sensitive technique used to measure the expression levels of specific genes. In this compound research, qRT-PCR has been employed to understand how the compound modulates cellular functions at the genetic level.

Studies have shown that p-synephrine can influence the expression of genes involved in various cellular processes. For example, in combination with caffeine (B1668208), synephrine has been found to up-regulate the expression of genes related to apoptosis, such as BCL-2 and CASP9, as well as the DNA repair-related gene XPC in human hepatic (HepG2) cells nih.gov. The same combination was also observed to downregulate the expression of the cell cycle control gene CDKN1A nih.govnih.gov.

In the context of inflammation, p-synephrine has been shown to inhibit the Interleukin-4 (IL-4)-induced expression of eotaxin-1 mRNA in fibroblasts nih.gov. Eotaxin-1 is a key chemokine involved in eosinophilic inflammation.

Furthermore, research into the anti-adipogenic effects of p-synephrine has utilized qRT-PCR to demonstrate its ability to reduce the expression of adipogenesis-related genes, such as CCAAT-enhancer-binding protein α (C/EBPα) and peroxisome proliferator-activated receptor γ (PPARγ) in 3T3-L1 cells mdpi.com. Synephrine is also capable of inducing the expression of genes such as ADCY3, MAPK1, GNAS, PRKACA, and PRKA2A, which are associated with cell proliferation and inflammation researchgate.net.

The table below provides examples of genes whose expression is modulated by synephrine, as determined by qRT-PCR.

Cell Line/ModelGeneEffect of Synephrine TreatmentAssociated Pathway/Process
HepG2BCL-2, CASP9Upregulation (with caffeine)Apoptosis
HepG2XPCUpregulation (with caffeine)DNA Repair
HepG2CDKN1ADownregulation (with caffeine)Cell Cycle Control
NIH/3T3 FibroblastsEotaxin-1Downregulation (of IL-4 induced expression)Inflammation
3T3-L1 PreadipocytesC/EBPα, PPARγDownregulationAdipogenesis
Human GI CellsADCY3, MAPK1UpregulationCell Proliferation/Inflammation

Protein Expression and Phosphorylation Analysis (Western Blotting)

Western blotting is a widely used analytical technique to detect and quantify specific proteins in a sample. In synephrine research, it is particularly valuable for investigating the compound's effects on protein expression levels and post-translational modifications like phosphorylation, which are critical for cell signaling.

Studies have utilized Western blotting to elucidate the molecular mechanisms of synephrine. For instance, the inhibitory effect of synephrine on eotaxin-1 expression was linked to its ability to inhibit the phosphorylation of STAT6 (Signal Transducer and Activator of Transcription 6) in the JAK/STAT signaling pathway nih.govnih.gov. This was demonstrated by treating cells with synephrine and then analyzing the phosphorylation status of STAT6 using phospho-specific antibodies in a Western blot nih.gov.

In the context of adipogenesis, p-synephrine's effects have been linked to the activation of the protein kinase B (Akt) pathway and the subsequent inhibition of glycogen (B147801) synthase kinase 3β (GSK3β) activity. Western blot analysis revealed that p-synephrine treatment leads to the phosphorylation (activation) of Akt and the phosphorylation (inactivation) of GSK3β mdpi.com. This modulation of protein phosphorylation ultimately leads to a reduction in the expression of PPARγ, a key regulator of adipocyte differentiation mdpi.com.

The general methodology for detecting phosphorylated proteins by Western blot involves several key steps:

Sample Preparation: Cells are lysed in buffers containing phosphatase inhibitors to preserve the phosphorylation state of proteins bio-techne.com.

Gel Electrophoresis and Transfer: The protein lysates are separated by size using SDS-PAGE and then transferred to a membrane (e.g., PVDF) .

Blocking: The membrane is blocked, often with bovine serum albumin (BSA) instead of milk, as milk contains phosphoproteins that can cause high background bio-techne.com.

Antibody Incubation: The membrane is incubated with a primary antibody specific to the phosphorylated form of the target protein. Subsequently, it is incubated with a secondary antibody conjugated to an enzyme (like HRP) for detection .

Detection: The signal is detected, often using a chemiluminescent substrate bio-techne.com. To ensure accurate interpretation, the total amount of the protein of interest is often measured on the same blot after stripping or on a parallel blot, which serves as a loading control ptglab.com.

Gene Knockdown and Overexpression Strategies (e.g., shRNA-Mediated Approaches)

Gene knockdown and overexpression are powerful techniques used to investigate the function of a specific gene. Gene knockdown reduces the expression of a gene, while overexpression increases it. These strategies are instrumental in validating whether a particular gene is a direct target of a compound and is responsible for its observed effects.

Short hairpin RNA (shRNA) is a common tool for achieving stable gene silencing nih.gov. shRNA can be introduced into cells using viral vectors, leading to the degradation of the target messenger RNA (mRNA) and a subsequent reduction in the corresponding protein level . This allows for long-term studies of gene function . The efficiency of the knockdown can be verified at the mRNA level using qRT-PCR and at the protein level using Western blotting .

While specific studies employing shRNA-mediated gene knockdown or overexpression to directly investigate the mechanisms of this compound are not extensively documented in the reviewed literature, this approach represents a logical next step in validating the pathways identified through gene expression and protein analysis studies.

For example, based on findings that synephrine inhibits STAT6 phosphorylation, a gene knockdown experiment could be designed:

Hypothesis: The inhibition of STAT6 is essential for synephrine's anti-inflammatory effects (e.g., suppression of eotaxin-1).

Experiment: Use an shRNA targeting STAT6 to knock down its expression in fibroblasts.

Analysis: Treat the STAT6-knockdown cells and control cells with IL-4 and synephrine. Measure the expression of eotaxin-1.

Expected Outcome: If the hypothesis is correct, the effect of synephrine on IL-4-induced eotaxin-1 expression would be diminished or absent in the STAT6-knockdown cells, confirming that STAT6 is a critical mediator of synephrine's action in this pathway.

Similarly, overexpression of a gene, for instance, a constitutively active form of Akt, could be used to investigate if it can counteract the anti-adipogenic effects of synephrine, thereby confirming the role of the Akt pathway.

Quantitative Proteomics and Bioinformatics for Target Identification and Pathway Analysis

Quantitative proteomics aims to comprehensively identify and quantify the abundance of proteins in a sample, providing a global view of the cellular response to a stimulus like this compound. This approach can help in identifying novel drug targets and understanding the broader biological pathways affected by the compound.

Chemical proteomics is a powerful strategy for target identification. It often involves creating a chemical probe by modifying the small molecule of interest (e.g., synephrine) to allow for the "fishing" of its binding proteins from a cell lysate. These captured proteins are then identified and quantified using high-resolution mass spectrometry researchgate.netnih.gov. This method can uncover direct molecular targets of a compound in an unbiased manner researchgate.net.

Label-free quantification and stable isotope labeling by amino acids in cell culture (SILAC) are common quantitative proteomics techniques nih.gov. These methods compare the protein profiles of treated versus untreated cells to identify proteins that are differentially expressed. For instance, a proteomic analysis of cardiomyocytes treated with phenylephrine, a structural isomer of synephrine, identified 14 differentially expressed proteins, with some being up-regulated (e.g., Desmin, Txndc5) and others down-regulated (e.g., caspase-11) researchgate.net.

Once a list of differentially expressed proteins is generated, bioinformatics tools are used for pathway analysis. This involves mapping the identified proteins to known biological pathways (e.g., KEGG, Gene Ontology) to understand the cellular processes that are most significantly affected by the compound. This can reveal novel mechanisms of action and potential off-target effects. For example, integrating proteomics and metabolomics data can help identify novel drug targets for diseases by linking proteins to metabolites and clinical outcomes ukbiobank.ac.uk.

While large-scale quantitative proteomics studies specifically on this compound are not widely reported, this approach holds significant potential for advancing our understanding of its molecular mechanisms beyond the currently known signaling pathways.

Interactions and Combinatorial Research with Synephrine Hydrochloride

Synergistic Effects with Sympathomimetic Agents (e.g., Caffeine) on Metabolic and Physiological Responses

Research has explored the combination of synephrine (B1677852) hydrochloride with other sympathomimetic agents, most notably caffeine (B1668208), to investigate potential synergistic effects on metabolic and physiological responses. The primary interest in this combination lies in its purported thermogenic and lipolytic properties.

Synephrine hydrochloride is understood to primarily stimulate beta-3 adrenergic receptors, which are involved in lipolysis (the breakdown of fats) and thermogenesis. Caffeine, a widely consumed stimulant, operates through different mechanisms, including the inhibition of phosphodiesterase and antagonism of adenosine (B11128) receptors. The combination of these compounds is theorized to target fat loss and energy expenditure through multiple pathways.

Several studies have examined the metabolic effects of synephrine, both alone and in combination with caffeine. One study found that both p-synephrine and caffeine, when ingested individually, increased the maximal rate of fat oxidation during exercise compared to a placebo. wikipedia.org However, the co-ingestion of both substances did not produce an additive effect to further enhance fat oxidation during exercise. wikipedia.orgcancernetwork.com

In contrast, other research suggests a synergistic relationship, particularly in terms of resting metabolic rate (RMR) and energy expenditure. A study investigating the effects of p-synephrine alone and combined with caffeine on metabolic responses during resistance exercise noted that both supplementation protocols increased oxygen consumption, energy expenditure, and fat oxidation rates for up to 30 minutes post-exercise. nih.gov The combination of synephrine and caffeine has been observed to lead to a higher resting metabolic rate, which may contribute to weight loss over time. nih.gov

The pairing of synephrine and caffeine may also deliver a combined benefit in terms of energy and mental focus. nih.gov Caffeine is well-known for its ability to enhance mental alertness and combat fatigue, while synephrine may provide a sustained energy boost. nih.gov

Table 1: Effects of Synephrine and Caffeine on Metabolic Parameters

Substance(s) Effect on Maximal Fat Oxidation during Exercise Effect on Resting Metabolic Rate (RMR) Effect on Energy Expenditure (Post-Exercise) Reference
p-Synephrine Increased compared to placebo Increased Increased wikipedia.orgnih.gov
Caffeine Increased compared to placebo Increased Increased wikipedia.org
p-Synephrine + Caffeine Increased compared to placebo, but no additive effect over individual substances Potentially higher than individual substances Increased wikipedia.orgnih.govnih.gov

Combinatorial Effects with Other Bioactive Phytochemicals (e.g., Hispidulin (B1673257), p-Octopamine, Naringin (B1676962), Hesperidin) on Adipogenesis and Metabolic Parameters

The interaction of this compound with other bioactive phytochemicals has been a subject of research, particularly in the context of adipogenesis (the formation of fat cells) and metabolic regulation.

One area of investigation involves the combination of p-synephrine with hispidulin and p-octopamine hydrochloride. A study assessing the anti-obesity effects of a mixture of these three compounds (referred to as SOH) on murine preadipocyte cells found that the combination exhibited a stronger inhibition of lipid droplet formation than a combination of just hispidulin and p-synephrine. mdpi.comnih.gov The SOH mixture also led to a reduction in the expression of key adipogenic marker proteins, including CCAAT/enhancer-binding protein alpha (C/EBPα), CCAAT/enhancer-binding protein beta (C/EBPβ), and peroxisome proliferator-activated receptor gamma (PPARγ). mdpi.comnih.gov In a high-fat diet-induced obesity model in mice, the SOH-treated group showed lower body weight and dietary intake compared to the control group. mdpi.com

The combination of p-synephrine with flavonoids such as naringin and hesperidin (B1673128) has also been examined for its effects on thermogenesis. A study assessed the impact of p-synephrine alone and in conjunction with these flavonoids on resting metabolic rate (RMR). The results indicated that the combination of p-synephrine with naringin and hesperidin led to a statistically significant increase in RMR compared to a placebo. drugs.com The group receiving 50 mg of p-synephrine alone showed a 65 kcal increase in RMR over the placebo group. drugs.com When combined with 600 mg of naringin, the RMR increased by 129 kcal, and with the further addition of 100 mg of hesperidin, the RMR increased by 183 kcal. drugs.com

Table 2: Combinatorial Effects of Synephrine with Other Phytochemicals

Combination Model/Study Type Key Findings Reference
p-Synephrine, p-Octopamine HCl, and Hispidulin (SOH) Murine preadipocyte cells and high-fat diet mouse model Stronger inhibition of lipid droplet formation; Reduced expression of adipogenic markers (C/EBPα, C/EBPβ, PPARγ); Lower body weight and dietary intake in mice. mdpi.comnih.gov
p-Synephrine, Naringin, and Hesperidin Human clinical trial Statistically significant increase in Resting Metabolic Rate (RMR) compared to placebo. drugs.com
Hispidulin and p-Synephrine Murine preadipocyte cell line (3T3-L1) Greater inhibition of lipid droplet formation compared to individual treatments; Significant inhibition of adipogenic marker proteins. oncolink.orgjcancer.org

Modulation of Chemotherapeutic Drug Efficacy by this compound (e.g., 5-Fluorouracil)

Currently, there is a lack of direct scientific research and published studies investigating the specific interaction between this compound and the chemotherapeutic drug 5-Fluorouracil (5-FU). 5-FU is a widely used antimetabolite medication in the treatment of various cancers, including colorectal, breast, and stomach cancers. wikipedia.org

While no direct data exists for synephrine and 5-FU, the broader field of pharmacology is actively exploring the interactions between natural compounds and conventional chemotherapy agents. The goal of such research is often to identify synergistic effects that could enhance the efficacy of the chemotherapeutic drug, potentially allowing for lower doses and reduced side effects. For instance, studies have investigated the combination of 5-FU with other natural compounds like taurine (B1682933) and diosmetin, with some findings suggesting synergistic effects in certain cancer cell lines. nih.govmdpi.com However, it is crucial to note that these findings are specific to the tested compounds and cannot be extrapolated to this compound without direct scientific evidence.

Future Research Directions and Translational Perspectives for Synephrine Hydrochloride

Identification of Novel Molecular Targets and Signaling Pathways

Future research into synephrine (B1677852) hydrochloride is poised to uncover a more detailed map of its molecular interactions beyond its well-documented effects on adrenergic receptors. While p-synephrine is known to act as an agonist, primarily for β-adrenergic receptors (β-ARs) and with a lower affinity for α-1, α-2, β-1, and β-2 adrenergic receptors, its complete pharmacological profile remains under investigation. nih.govdovepress.com There is evidence suggesting weak affinity for 5-hydroxytryptamine (serotonin) receptors (5-HT1D, 5-HT2A) and potential interaction with the trace amine-associated receptor 1 (TAAR1) and Neuromedin U2 receptor (NMU2R). nih.govnih.gov In invertebrates, p-synephrine binds to octopamine (B1677172) receptors, which are homologous to vertebrate adrenergic receptors, but this affinity cannot be directly extrapolated to humans. nih.govwikipedia.org

A critical avenue for future studies is the elucidation of non-adrenergic pathways. Research has shown that synephrine's anti-inflammatory effects are associated with the suppression of p38 mitogen-activated protein kinase (p38 MAPK) and nuclear factor kappa B (NF-κB) signaling pathways. nih.gov In cancer cell lines, such as esophageal squamous cell carcinoma (ESCC), synephrine has been found to downregulate the AKT and extracellular signal-regulated kinase (ERK) signaling pathways by reducing the expression of galectin-3. nih.govnih.govtaylorandfrancis.com However, contradictory findings exist, with one study on human colon adenocarcinoma (Caco-2) cells showing that synephrine activates the AKT signaling pathway. nih.gov These discrepancies highlight the need for further research to understand context-dependent signaling.

Future investigations should focus on identifying and validating these and other novel molecular targets. A deeper understanding of how synephrine modulates pathways like the 3′,5′-cyclic adenosine (B11128) monophosphate/protein kinase A (cAMP/PKA) signaling cascade will be crucial. nih.gov Exploring its potential as a selective glucocorticoid receptor agonist (SEGRA) also presents a promising research direction. nih.gov

Known and Potential Molecular Targets Associated Signaling Pathway Potential Effect
β-Adrenergic Receptors (β3-AR)cAMP/PKAThermogenesis, Lipolysis nih.gov
α-Adrenergic Receptors (α1, α2)Adrenergic SignalingVasoconstriction (m-synephrine) nih.gov
Galectin-3AKT/ERK SignalingAnti-cancer (inhibition) nih.govnih.gov
NF-κBInflammatory SignalingAnti-inflammatory (inhibition) nih.govnih.gov
p38 MAPKInflammatory SignalingAnti-inflammatory (inhibition) nih.gov
Trace Amine-Associated Receptor 1 (TAAR1)Trace Amine SignalingNeuromodulation nih.govnih.gov
5-HT ReceptorsSerotonergic SignalingNeuromodulation nih.govnih.gov
Glucocorticoid Receptor (GR)Glucocorticoid SignalingAnti-inflammatory, Anti-cancer nih.govnih.gov

Development of Advanced In Vitro and In Vivo Models for Mechanistic Studies

To advance the mechanistic understanding of synephrine hydrochloride, the development of more sophisticated preclinical models is essential. Current research has utilized a range of models, from cancer cell lines like esophageal squamous cell carcinoma (ESCC) and human colon adenocarcinoma (Caco-2) to adipocyte cell lines (3T3-L1) for studying anti-adipogenic effects. nih.govnih.gov In vivo studies have employed models such as nude mice with human ESCC xenografts and rodent models of acute lung injury and diabetes. nih.gov

However, to bridge the translational gap, future research requires more advanced models. The use of human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) to study potential cardiac effects represents a step in this direction. nih.gov Expanding this approach to other organ systems, such as patient-derived organoids for cancer research or "gut-on-a-chip" models for metabolism studies, could provide more accurate predictions of human responses. These models can offer insights into cell-type-specific effects and inter-organ communication following synephrine administration.

For in vivo studies, the development of genetically engineered mouse models (GEMMs) with specific alterations in synephrine's target receptors (e.g., β3-adrenergic receptor knockouts) would be invaluable for definitively linking molecular targets to physiological outcomes. Furthermore, human clinical trials, which have so far focused on healthy adults, need to be expanded to include more diverse populations to understand its effects in individuals with underlying health conditions. nih.gov

Exploration of New Therapeutic Applications Beyond Current Understanding

While synephrine is predominantly marketed in dietary supplements for weight management and sports performance, preliminary research suggests a much broader therapeutic potential. nih.govbotanicalcube.comnih.gov A significant future direction is the systematic exploration of these underexplored applications, supported by robust mechanistic studies.

The anti-cancer properties of synephrine are a promising area. In vitro and in vivo studies have demonstrated its ability to inhibit the proliferation, migration, and invasion of esophageal squamous cell carcinoma cells and to increase the sensitivity of these cells to chemotherapy drugs like 5-fluorouracil. nih.govnih.gov Similar effects have been noted in lung cancer cells. nih.gov Further research could investigate its efficacy against a wider range of malignancies and explore its potential as an adjunct to conventional cancer therapies. The synthesis of novel synephrine derivatives is also being explored to develop selective glucocorticoid receptor agonists (SEGRAs) for treating hematological malignancies. nih.gov

Other potential therapeutic avenues include:

Anti-inflammatory Effects : Synephrine has been shown to suppress lipopolysaccharide-induced acute lung injury by inhibiting the NF-κB signaling pathway and reducing pro-inflammatory cytokines. nih.govresearchgate.net This suggests potential applications in treating inflammatory conditions.

Metabolic Disorders : Beyond weight loss, synephrine has exhibited hypoglycemic and insulin-stimulating properties in animal models, indicating a potential role in managing diabetes. nih.govresearchgate.net

Neurological and Cognitive Effects : Synephrine's structural similarity to endogenous amines like epinephrine (B1671497) suggests it may have neuropharmacological effects that are not yet well understood. nih.govwikipedia.org Antidepressant-like effects have been characterized in animal models. researchgate.netumlub.pl

Respiratory Conditions : Preliminary evidence indicates that synephrine may act as a bronchodilator, relaxing constricted airways, and as a nasal decongestant by constricting blood vessels in nasal passages. botanicalcube.com These potential uses warrant further investigation in controlled human trials. botanicalcube.com

Potential Therapeutic Area Observed Effect / Mechanism Supporting Model
OncologyInhibition of proliferation, migration, and invasion; sensitization to chemotherapy. nih.govnih.govEsophageal and lung cancer cell lines; Nude mice xenografts. nih.govnih.gov
Inflammatory DiseaseSuppression of NF-κB and MAPK pathways; reduction of TNF-α and IL-6. nih.govMouse model of acute lung injury. nih.gov
Diabetes MellitusDecreased blood glucose, increased insulin (B600854) levels, stimulation of glucose transporter translocation. nih.govAlloxan-induced diabetic mice; Gliclazide-treated rats. nih.gov
DepressionAntidepressant-like effects in behavioral tests. researchgate.netMouse models (tail suspension test). wikipedia.org
Asthma / CongestionBronchodilation; nasal decongestion. botanicalcube.comAnimal trials; Inhaled synephrine models. botanicalcube.com

Addressing Research Discrepancies and Inconsistencies in this compound Literature

A significant challenge in translating synephrine research is the presence of notable discrepancies and inconsistencies within the existing literature. Future research must prioritize addressing these issues to build a clear and reliable evidence base.

One major source of confusion stems from the compound's stereochemistry. Synephrine exists as three positional isomers (p-, m-, and o-synephrine) and each has two enantiomers (d- and l-). nih.govnih.govnih.gov These isomers and enantiomers possess different affinities for adrenergic receptors and, consequently, different pharmacological activities. nih.govwikipedia.org For instance, m-synephrine (phenylephrine) is a potent α1-adrenergic agonist, whereas p-synephrine has a much lower affinity for this receptor. nih.gov Many studies fail to specify the precise isomer or enantiomeric composition used, leading to conflicting results and making cross-study comparisons difficult. nih.govnih.gov

Contradictory findings have also been reported regarding its physiological effects:

Cardiovascular Effects : Some studies report that p-synephrine does not increase heart rate or blood pressure, with some even noting a decrease in diastolic blood pressure. nih.govdovepress.com Conversely, a meta-analysis concluded that prolonged use of synephrine tends to significantly raise both systolic and diastolic blood pressure. mdpi.com

Metabolic Effects : One study on professional cyclists showed that p-synephrine increased the rate of fat oxidation, but a subsequent study by the same team on physically active women found no such change. nih.gov

These discrepancies may arise from differences in the specific synephrine isomer used, the presence of other compounds (like caffeine) in tested supplements, variations in study populations, and the extrapolation of data from animal models, which may have different adrenergic receptor sensitivities than humans. nih.govrivm.nl Future research must employ standardized, chemically pure forms of specific synephrine isomers and enantiomers and clearly report the composition of tested products.

Application of Omics Technologies (e.g., Metabolomics, Transcriptomics) in Synephrine Research

The application of high-throughput "omics" technologies—such as genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, unbiased approach to comprehensively understand the biological effects of this compound. nih.govfrontiersin.org These technologies can help identify novel drug targets, elucidate mechanisms of action, and discover biomarkers of response.

Transcriptomics : By analyzing changes in messenger RNA (mRNA) expression, transcriptomics can reveal which genes and signaling pathways are activated or suppressed by synephrine in a particular cell type or tissue. This could help resolve conflicting findings, for example, by clarifying the context in which synephrine activates or inhibits the AKT pathway. nih.gov

Proteomics : This approach studies the entire set of proteins in a cell, providing a direct look at the functional molecules that carry out cellular processes. Proteomics can identify the proteins that synephrine directly binds to and quantify changes in protein expression and post-translational modifications that occur upon treatment.

Metabolomics : By profiling the small-molecule metabolites in a biological system, metabolomics can provide a functional readout of the physiological state. youtube.com This is particularly relevant for synephrine, given its use in weight management. Metabolomic analysis could detail the specific changes in lipid and carbohydrate metabolism, offering a much finer-grained view than simply measuring resting metabolic rate. nih.gov

Integrating these multi-omics datasets can provide a holistic view of synephrine's mechanism of action, moving beyond a single-target, single-pathway paradigm. frontiersin.org This approach is crucial for rational drug development and for understanding the synergistic effects that may occur when synephrine is combined with other compounds. nih.gov

Consideration of Pharmacogenomics in Individual Responses to this compound

Inter-individual variability in response to drugs and bioactive compounds is a common phenomenon, often rooted in genetic differences. Pharmacogenomics is the study of how an individual's genetic makeup affects their response to drugs. This field holds significant promise for optimizing the use of synephrine and understanding the variability seen in clinical studies.

Given that synephrine's primary targets are adrenergic receptors, genetic variations (polymorphisms) in the genes encoding these receptors could significantly influence an individual's response. For example, polymorphisms in the β3-adrenergic receptor gene are known to be associated with differences in metabolic rate and response to weight-loss interventions. It is plausible that such genetic differences could determine whether an individual experiences a significant thermogenic effect from synephrine.

Future research should incorporate pharmacogenomic analyses into clinical trials. By genotyping study participants for variations in key genes—including adrenergic receptors, metabolic enzymes (like cytochrome P450s involved in synephrine metabolism), and downstream signaling molecules—researchers could identify genetic markers that predict efficacy or the likelihood of experiencing certain physiological effects. This would be a critical step toward personalized recommendations and could help explain some of the inconsistent results reported in the current literature.

Q & A

Basic Research Questions

Q. How can researchers validate the identity and purity of synephrine hydrochloride in experimental samples?

  • Methodological Answer : Use a combination of analytical techniques:

  • Chromatography : High-performance liquid chromatography (HPLC) with reference standards (e.g., retention time matching) .
  • Spectroscopy : Compare spectral data (e.g., NMR, IR) with literature values for structural confirmation .
  • Purity Assessment : Quantify impurities via mass spectrometry or UV-Vis analysis, ensuring ≥98% purity as per supplier specifications .

Q. What are the optimal storage conditions for this compound to ensure stability in long-term studies?

  • Methodological Answer :

  • Powder : Store at -25°C to -15°C in airtight, light-protected containers to prevent degradation .
  • Solutions : Prepare in inert solvents (e.g., DMSO or PBS) and store at -85°C to -65°C; avoid repeated freeze-thaw cycles .
  • Validation : Monitor stability using periodic HPLC analysis to detect degradation products (e.g., oxidation byproducts) .

Advanced Research Questions

Q. How can adsorption studies using molecularly imprinted membranes (MIMs) be designed to evaluate this compound selectivity?

  • Methodological Answer :

  • Experimental Design :

Prepare graphene oxide (GO)-based MIMs and non-imprinted membranes (NIMs) as controls .

Test adsorption capacity (Q) using Langmuir/Freundlich isotherms under varying pH and temperature conditions .

Cross-validate selectivity via competitive adsorption assays with structurally similar compounds (e.g., octopamine HCl, tyramine) .

  • Data Interpretation : Compare Q values (e.g., GO-MIM: 200.48 µmol/g for synephrine vs. 60.51 µmol/g for octopamine) to quantify selectivity ratios .

Q. What methodologies resolve contradictions in adrenergic receptor activation data for this compound across in vitro and in vivo models?

  • Methodological Answer :

  • Systematic Review : Conduct a literature synthesis using databases like PubMed, applying search terms (e.g., "this compound AND α-adrenergic receptor") and filtering by study type (e.g., in vitro binding assays vs. in vivo hemodynamic studies) .
  • Bias Mitigation :
  • Compare receptor binding affinities (e.g., α-adrenergic Ki values) across species and tissue types .
  • Use meta-analysis to reconcile discrepancies (e.g., dose-dependent effects in animal models vs. cell lines) .

Q. How should researchers handle degradation products of this compound in pharmacokinetic studies?

  • Methodological Answer :

  • Detection : Employ LC-MS/MS to identify metabolites (e.g., deaminated or hydroxylated derivatives) .
  • Quantification : Spiked recovery experiments using isotopically labeled standards (e.g., [13C,2H3]-synephrine HCl) to correct for matrix effects .
  • Toxicological Relevance : Cross-reference degradation profiles with safety data sheets (SDS) to assess acute/chronic toxicity thresholds .

Methodological Challenges & Solutions

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

  • Methodological Answer :

  • Non-linear Regression : Fit data to sigmoidal curves (e.g., Hill equation) to estimate EC50/IC50 values .
  • Outlier Management : Use Grubbs’ test to exclude anomalous data points in receptor activation assays .
  • Reprodubility : Validate findings across ≥3 independent replicates; report confidence intervals (e.g., 95% CI) .

Q. How can researchers ensure reproducibility in this compound extraction protocols from natural sources (e.g., Citrus aurantium)?

  • Methodological Answer :

  • Standardization : Document extraction parameters (solvent polarity, temperature, pH) and validate via mass balance calculations .
  • Quality Control : Compare yield and purity with certified reference materials (CRMs) .
  • Inter-lab Validation : Share protocols via platforms like protocols.io and conduct round-robin testing .

Data Reporting & Ethics

Q. What are the best practices for reporting conflicting data on this compound’s thermogenic effects in obesity models?

  • Methodological Answer :

  • Transparency : Clearly state experimental variables (e.g., animal strain, diet composition) that may influence metabolic outcomes .
  • Gap Analysis : Highlight understudied areas (e.g., long-term safety in primate models) in the discussion section .
  • Ethical Compliance : Obtain institutional approvals for animal/human studies and disclose funding sources .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.